Product packaging for D-Mannose-13C-3(Cat. No.:)

D-Mannose-13C-3

Cat. No.: B12408652
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-MHIYAELXSA-N
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Description

D-Mannose-13C-3 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12408652 D-Mannose-13C-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6+1

InChI Key

GZCGUPFRVQAUEE-MHIYAELXSA-N

Isomeric SMILES

C([C@H]([13C@H]([C@@H]([C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to D-Mannose-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Mannose-¹³C₃ is a stable isotope-labeled form of D-Mannose, a naturally occurring simple sugar (monosaccharide) that plays a critical role in human metabolism, particularly in the glycosylation of proteins.[1][2][3][4] The notation "¹³C₃" signifies that the carbon atom at the third position within the mannose molecule is a heavy isotope of carbon, ¹³C, instead of the more common ¹²C. This isotopic labeling makes D-Mannose-¹³C₃ an invaluable tool in metabolic research, allowing scientists to trace the journey of mannose through various biochemical pathways without altering its chemical properties. This guide provides a comprehensive overview of its properties, core applications, metabolic pathways, and detailed experimental protocols relevant to its use in a research setting.

Physicochemical Properties

D-Mannose-¹³C₃ shares its fundamental chemical structure with its unlabeled counterpart, with the key difference being the increased mass due to the ¹³C isotope. This mass shift is the basis for its utility in mass spectrometry-based analyses.

PropertyDataReference(s)
Systematic Name D-Mannose-3-¹³C[1]
Molecular Formula ¹³CC₅H₁₂O₆[1][5]
Molecular Weight ~181.15 g/mol [1][5][6]
Unlabeled CAS Number 3458-28-4[2][7][8]
Labeled CAS Number 101615-89-8[1][7]
Appearance White to off-white solid powder[1][2][3]
Melting Point 133-140 °C[1][2]
Isotopic Purity Typically ≥99 atom % ¹³C[5][7]
Solubility Soluble in water (H₂O)[2]
Storage Temperature Room temperature, away from light and moisture[2][8]

Core Applications in Research

The primary utility of D-Mannose-¹³C₃ stems from its nature as a stable isotope-labeled tracer. It is chemically identical to endogenous mannose, allowing it to participate in metabolic processes without perturbing them, yet it is distinguishable by mass spectrometry.

  • Metabolic Pathway Analysis: It is a powerful tool for metabolomic profiling and flux analysis.[5] Researchers can introduce D-Mannose-¹³C₃ into cellular systems or organisms and track the appearance of the ¹³C label in downstream metabolites. This allows for the precise mapping and quantification of metabolic pathways involving mannose, such as glycolysis and the pentose phosphate pathway.[9][10]

  • Glycosylation Studies: D-Mannose is a cornerstone of N-linked and O-linked glycosylation, processes vital for protein folding, stability, and function.[1][2][4] By using D-Mannose-¹³C₃, scientists can monitor the rate of incorporation of mannose into newly synthesized glycoproteins, providing insights into the dynamics of glycan biosynthesis in both healthy and diseased states.[1][9]

  • Internal Standard for Quantitative Analysis: In bioanalytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), stable isotope-labeled compounds are the gold standard for internal standards.[11] D-Mannose-¹³C₃ is used to accurately quantify the concentration of unlabeled D-mannose in complex biological matrices such as serum or plasma.[11] Because it co-elutes with the analyte and has nearly identical ionization efficiency and extraction recovery, it effectively compensates for variations during sample preparation and analysis, leading to high precision and accuracy.[11]

  • High-Resolution NMR Spectroscopy: The presence of the ¹³C label makes this compound suitable for advanced nuclear magnetic resonance (NMR) spectroscopy studies to probe molecular structures and dynamics.[5]

The Metabolic Fate of D-Mannose

Once inside a cell, D-mannose is rapidly integrated into central hexose metabolism. It is first phosphorylated by Hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P), a critical branch point.[4][9] From here, its fate is determined by competing enzymes:

  • Entry into Glycolysis: The enzyme Phosphomannose Isomerase (MPI) catalyzes the reversible isomerization of Man-6-P to Fructose-6-Phosphate (Fru-6-P).[9][10] Fru-6-P is a key intermediate in the glycolytic pathway, and can thus be used for energy production.[4]

  • Entry into Glycosylation: The enzyme Phosphomannomutase (PMM2) converts Man-6-P to Mannose-1-Phosphate. This is subsequently activated to GDP-Mannose, the primary donor substrate for the synthesis of N-glycans, O-glycans, and other essential glycoconjugates.[9]

Mannose_Metabolism ext_man Extracellular D-Mannose-¹³C₃ int_man Intracellular D-Mannose-¹³C₃ ext_man->int_man Transport man6p Mannose-¹³C₃-6-Phosphate int_man->man6p Hexokinase (HK) fru6p Fructose-6-Phosphate man6p->fru6p MPI man1p Mannose-1-Phosphate man6p->man1p PMM2 glycolysis Glycolysis fru6p->glycolysis gdp_man GDP-Mannose man1p->gdp_man glyco Glycosylation (N-glycans, O-glycans) gdp_man->glyco

Caption: Central metabolic pathway of D-Mannose.

Experimental Protocols

Protocol: Quantification of D-Mannose in Human Serum via LC-MS/MS

This protocol is adapted from established methods for the bioanalytical quantification of D-mannose in clinical samples, utilizing a stable isotope-labeled internal standard (IS) like D-Mannose-¹³C₃.[11]

Objective: To accurately measure the concentration of D-mannose in human serum.

Materials:

  • Human serum samples

  • D-Mannose-¹³C₃ (Internal Standard, IS) stock solution (e.g., 1 mg/mL in water)

  • Acetonitrile (ACN), HPLC grade

  • Perchloric Acid (0.6 M)[12]

  • Ultrapure water

  • Calibrators and Quality Control (QC) samples prepared in surrogate serum

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.

    • Pipette 50 µL of serum (or surrogate serum for standards) into each tube.

    • Add 10 µL of the D-Mannose-¹³C₃ IS working solution to every tube.

    • To precipitate proteins, add 150 µL of cold acetonitrile.

    • Vortex each tube vigorously for 30 seconds.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]

    • Carefully transfer 100 µL of the clear supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: An anion-exchange column or a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used to achieve separation from the highly abundant glucose isomer.[11][12]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution program designed to separate mannose from glucose.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • D-Mannose transition: Monitor the specific precursor-to-product ion transition for unlabeled mannose.

      • D-Mannose-¹³C₃ (IS) transition: Monitor the corresponding mass-shifted transition for the labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

    • Use a linear regression model with a 1/x² weighting to fit the curve.

    • Determine the concentration of D-mannose in the QC and unknown samples by interpolating their peak area ratios from the calibration curve. The method should demonstrate good linearity over the desired concentration range (e.g., 1–50 µg/mL).[11]

LCMS_Workflow sample Serum Sample (50 µL) add_is Add IS (D-Mannose-¹³C₃) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge (10,000 x g, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Conclusion

D-Mannose-¹³C₃ is a sophisticated and essential research tool that provides unparalleled clarity in the study of carbohydrate metabolism and glycosylation. Its ability to act as a metabolic tracer and a precise internal standard for quantification makes it indispensable for researchers in biochemistry, cell biology, and pharmaceutical development. The robust methodologies enabled by this compound are critical for advancing our understanding of the roles of mannose in health and disease, from congenital disorders of glycosylation to cancer metabolism.[9][10][13]

References

D-Mannose-³³C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Mannose-¹³C-3, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details its chemical structure and properties, outlines experimental protocols for its use, and visualizes its role in key metabolic pathways.

Chemical Structure and Properties

D-Mannose-¹³C-3 is an isotopologue of D-Mannose where the carbon atom at the third position (C-3) is replaced by its heavy isotope, ¹³C. This non-radioactive label allows for the tracing of mannose metabolism in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure:

The chemical structure of D-Mannose-¹³C-3 is identical to that of D-Mannose, with the exception of the isotopic substitution at the C-3 position.

  • IUPAC Name: (2R,3S,4S,5S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrol-¹³C₃

  • Molecular Formula: C₅¹³CH₁₂O₆

  • InChI Key: GZCGUPFRVQAUEE-KVTDHHQDSA-N

Below is a representation of the chemical structure of the pyranose form of D-Mannose, with the C-3 position indicated. In D-Mannose-¹³C-3, this specific carbon atom is ¹³C.

D_Mannose_Structure Haworth Projection of α-D-Mannopyranose O O C5 C5 O->C5 C1 C1 C1->O H1 H C1->H1 OH1 OH C1->OH1 C2 C2 C2->C1 H2 H C2->H2 OH2 OH C2->OH2 C3 C3 C3->C2 H3 H C3->H3 OH3 OH C3->OH3 C4 C4 C4->C3 H4 H C4->H4 OH4 OH C4->OH4 C5->C4 H5 H C5->H5 CH2OH CH2OH C5->CH2OH

α-D-Mannopyranose Structure

Physicochemical Properties:

The following table summarizes the key physicochemical properties of D-Mannose-¹³C-3. Data for unlabeled D-Mannose is provided for comparison.

PropertyD-Mannose-¹³C-3D-Mannose (unlabeled)
Molecular Weight 181.15 g/mol [1][2][3]180.16 g/mol
CAS Number 101615-89-8[2]3458-28-4
Appearance White to off-white solidWhite crystalline powder
Melting Point 133-140 °C132-140 °C
Solubility Soluble in waterSoluble in water
Isotopic Purity Typically ≥99% ¹³CNot applicable
Chemical Purity Typically ≥98%[1][2]≥99%

Metabolic Pathways

D-Mannose plays a significant role in several metabolic pathways, most notably in glycolysis and protein glycosylation. D-Mannose-¹³C-3 is an invaluable tracer for elucidating the flux through these pathways.

Upon entering the cell, D-Mannose is phosphorylated to mannose-6-phosphate by hexokinase. From there, it can either be isomerized to fructose-6-phosphate to enter the glycolytic pathway or be converted to mannose-1-phosphate, a precursor for the synthesis of nucleotide sugars used in glycosylation.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int GLUT Transporter M6P Mannose-6-Phosphate D-Mannose_int->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P Phosphomannose Isomerase M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase Glycolysis Glycolysis F6P->Glycolysis GDP_Mannose GDP-Mannose M1P->GDP_Mannose GDP-Mannose Pyrophosphorylase Glycosylation Protein Glycosylation GDP_Mannose->Glycosylation

D-Mannose Metabolic Pathway

Experimental Protocols

The use of D-Mannose-¹³C-3 in metabolic studies requires specific experimental protocols for its introduction into the biological system and subsequent analysis. The following are generalized methodologies that can be adapted for specific research questions.

Synthesis of D-Mannose-¹³C-3 (Generalized)

The chemical synthesis of specifically labeled monosaccharides is a complex process. A common strategy involves starting with a precursor molecule that allows for the introduction of the ¹³C label at the desired position.

  • Starting Material: A common starting point is a protected D-arabinose derivative.

  • Cyanohydrin Formation: Reaction of the arabinose derivative with K¹³CN introduces the ¹³C label at the C1 position of the resulting cyanohydrin.

  • Reduction and Epimerization: The nitrile group is then reduced to an aldehyde, and subsequent steps are taken to control the stereochemistry at the C2 position to yield the desired mannose configuration.

  • Purification: The final product is purified using chromatographic techniques such as HPLC to ensure high chemical and isotopic purity.

In Vivo Metabolic Tracer Study Protocol

This protocol outlines a general workflow for an in vivo study using D-Mannose-¹³C-3 to trace its metabolic fate in a model organism.

Tracer_Workflow Start Acclimatize Model Organism Administration Administer D-Mannose-¹³C-3 (e.g., oral gavage, injection) Start->Administration Time_Course Collect Samples (blood, tissue) at Defined Time Points Administration->Time_Course Quenching Metabolic Quenching (e.g., liquid nitrogen) Time_Course->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing and Flux Analysis Analysis->Data_Processing End Results Data_Processing->End

In Vivo Tracer Experimental Workflow

Methodology:

  • Animal Acclimatization: House the model organisms (e.g., mice) in a controlled environment and provide a standard diet for a set period to ensure metabolic homeostasis.

  • Tracer Administration: Administer a defined dose of D-Mannose-¹³C-3. The route of administration (e.g., oral gavage, intravenous injection) will depend on the specific research question.

  • Sample Collection: At predetermined time points, collect biological samples such as blood, urine, and specific tissues.

  • Metabolic Quenching: Immediately quench metabolic activity in the collected samples to prevent further enzymatic reactions. This is often achieved by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Extract metabolites from the quenched samples using appropriate solvent systems (e.g., methanol/water/chloroform).

  • Analytical Measurement: Analyze the extracted metabolites using mass spectrometry (e.g., LC-MS) or NMR spectroscopy to identify and quantify the ¹³C-labeled metabolites.

  • Data Analysis: Process the analytical data to determine the isotopic enrichment in various metabolites and calculate metabolic fluxes through the relevant pathways.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR is a powerful non-destructive technique for determining the position of the ¹³C label within a molecule.

  • Sample Preparation: Dissolve a known amount of the D-Mannose-¹³C-3 sample in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a ¹³C NMR spectrum on a high-field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum.

  • Spectral Analysis: The chemical shift of the ¹³C-enriched carbon will confirm its position in the mannose structure. The integration of the signal can be used to determine isotopic purity.

Mass Spectrometry (MS):

Coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry is used to identify and quantify ¹³C-labeled metabolites in complex biological samples.

  • Sample Preparation: Extract metabolites from biological samples as described in the in vivo protocol.

  • Chromatographic Separation: Separate the metabolites using an appropriate LC method.

  • Mass Analysis: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites. The presence of ¹³C will result in a mass shift of +1 for each incorporated ¹³C atom, allowing for the differentiation between labeled and unlabeled species.

  • Quantification: By comparing the peak areas of the labeled and unlabeled forms of a metabolite, the degree of isotopic enrichment can be accurately determined.

Applications in Research

D-Mannose-¹³C-3 is a critical tool for:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in various pathways.

  • Glycobiology Research: Studying the synthesis and turnover of glycoproteins and other glycoconjugates.

  • Drug Development: Investigating the effects of therapeutic agents on mannose metabolism.

  • Disease Research: Understanding the role of altered mannose metabolism in diseases such as cancer and congenital disorders of glycosylation.

This guide provides a foundational understanding of D-Mannose-¹³C-3 for researchers. The detailed information on its properties and experimental use will aid in the design and execution of robust metabolic studies.

References

A Technical Guide to the Synthesis of ¹³C Labeled D-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the synthesis of ¹³C labeled D-Mannose, a critical tool in metabolic research, drug development, and clinical diagnostics. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic pathways to aid in the understanding and replication of these essential chemical processes.

Introduction

D-Mannose, a C-2 epimer of glucose, plays a significant role in various biological processes, including protein glycosylation and immune modulation. The use of stable isotope-labeled D-Mannose, particularly with ¹³C, allows for precise tracing of its metabolic fate in complex biological systems. This guide focuses on the synthesis of D-Mannose labeled at specific positions ([1-¹³C], [2-¹³C], [6-¹³C]) and uniformly labeled D-Mannose ([U-¹³C]), providing researchers with the necessary information to produce these valuable tracers.

Chemical Synthesis of Position-Specific ¹³C Labeled D-Mannose

Chemical synthesis offers precise control over the location of the isotopic label within the D-Mannose molecule. The following sections detail the established methods for synthesizing D-Mannose with the ¹³C label at the C-1, C-2, and C-6 positions.

Synthesis of D-[1-¹³C]Mannose via the Cyanohydrin Reaction

The Kiliani-Fischer synthesis, a classical method for elongating the carbon chain of an aldose, is the primary route for introducing a ¹³C label at the C-1 position of D-Mannose. This method starts with D-arabinose and utilizes a ¹³C-labeled cyanide source.

Experimental Protocol:

  • Step 1: Cyanohydrin Formation. D-arabinose is reacted with potassium [¹³C]cyanide (K¹³CN) in an aqueous solution. The reaction conditions can be manipulated to favor the formation of the mannononitrile epimer over the glucononitrile epimer. For instance, conducting the reaction in the presence of sodium bicarbonate and carbon dioxide has been shown to yield a higher proportion of the desired mannonic nitrile.[1][2]

  • Step 2: Hydrolysis to Aldonic Acid. The resulting epimeric cyanohydrins are hydrolyzed to their corresponding aldonic acids. Milder hydrolysis conditions, such as heating in a sodium carbonate solution at 60°C, are recommended to prevent degradation of the sugars.[1]

  • Step 3: Lactonization. The mixture of aldonic acids is then subjected to conditions that promote the formation of the γ-lactone of the mannonic acid. This is a critical step for the subsequent reduction.

  • Step 4: Reduction to D-[1-¹³C]Mannose. The D-mannono-γ-lactone is reduced to D-[1-¹³C]Mannose. A common method for this reduction is the use of sodium amalgam in a slightly acidic medium.[1]

  • Step 5: Purification. The final product is purified by crystallization.

Logical Relationship for [1-¹³C]D-Mannose Synthesis:

G Arabinose D-Arabinose Cyanohydrins Epimeric ¹³C-Cyanohydrins (Mannono- and Glucononitriles) Arabinose->Cyanohydrins + K¹³CN KCN K¹³CN AldonicAcids Epimeric ¹³C-Aldonic Acids Cyanohydrins->AldonicAcids Hydrolysis Lactone D-Mannono-γ-¹³C-lactone AldonicAcids->Lactone Lactonization Mannose D-[1-¹³C]Mannose Lactone->Mannose Reduction

Caption: Synthetic pathway for D-[1-¹³C]Mannose via the Kiliani-Fischer synthesis.

Proposed Synthesis of D-[2-¹³C]Mannose

A plausible route for the synthesis of D-[2-¹³C]Mannose involves the use of a ¹³C-labeled building block and enzymatic isomerization.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of D-[2-¹³C]Fructose. This can be achieved through established methods, for example, by reacting D-arabinose with [2-¹³C]nitromethane.

  • Step 2: Enzymatic Isomerization. D-[2-¹³C]Fructose is then subjected to enzymatic isomerization using an appropriate isomerase, such as mannose-6-phosphate isomerase, to yield D-[2-¹³C]mannose-6-phosphate.

  • Step 3: Dephosphorylation. The resulting phosphorylated mannose is dephosphorylated using a phosphatase to yield D-[2-¹³C]Mannose.

  • Step 4: Purification. The final product is purified using chromatographic techniques.

Logical Relationship for [2-¹³C]D-Mannose Synthesis:

G Arabinose D-Arabinose Fructose D-[2-¹³C]Fructose Arabinose->Fructose + [2-¹³C]Nitromethane Nitromethane [2-¹³C]Nitromethane MannoseP D-[2-¹³C]Mannose-6-P Fructose->MannoseP Mannose-6-P Isomerase Mannose D-[2-¹³C]Mannose MannoseP->Mannose Phosphatase

Caption: Proposed synthetic pathway for D-[2-¹³C]Mannose.

Synthesis of D-[6-¹³C]Mannose

The synthesis of D-[6-¹³C]Mannose can be approached by modifying a suitable protected mannose derivative at the C-6 position using a ¹³C-labeled reagent.

Experimental Protocol:

  • Step 1: Protection of D-Mannose. D-Mannose is first protected to selectively expose the hydroxyl group at the C-6 position. A common strategy is the formation of a di-O-isopropylidene derivative, such as 1,2:3,4-di-O-isopropylidene-α-D-mannofuranose.

  • Step 2: Oxidation of the C-6 Hydroxyl Group. The primary hydroxyl group at C-6 is oxidized to an aldehyde.

  • Step 3: Wittig Reaction with a ¹³C-labeled Reagent. The aldehyde is then reacted with a ¹³C-labeled Wittig reagent, such as [¹³C]methylenetriphenylphosphorane, to introduce the ¹³C label at the C-6 position.

  • Step 4: Hydroboration-Oxidation. The resulting alkene is subjected to hydroboration-oxidation to convert it back to a primary alcohol, now with the ¹³C label at the C-6 position.

  • Step 5: Deprotection. The protecting groups are removed to yield D-[6-¹³C]Mannose.

  • Step 6: Purification. The final product is purified by chromatography.

Logical Relationship for [6-¹³C]D-Mannose Synthesis:

G Mannose D-Mannose ProtectedMannose Protected D-Mannose (free C6-OH) Mannose->ProtectedMannose Protection Aldehyde C-6 Aldehyde ProtectedMannose->Aldehyde Oxidation Alkene C-6 ¹³C-Alkene Aldehyde->Alkene + [¹³C]H₂=PPh₃ Wittig [¹³C]H₂=PPh₃ LabeledAlcohol Protected D-[6-¹³C]Mannose Alkene->LabeledAlcohol Hydroboration- Oxidation FinalMannose D-[6-¹³C]Mannose LabeledAlcohol->FinalMannose Deprotection

Caption: Synthetic pathway for D-[6-¹³C]Mannose.

Chemoenzymatic Synthesis of Uniformly ¹³C Labeled D-Mannose

The production of uniformly labeled D-Mannose ([U-¹³C]D-Mannose) is most efficiently achieved through chemoenzymatic methods, starting from commercially available uniformly labeled glucose.

Experimental Protocol:

  • Step 1: Isomerization of [U-¹³C]D-Glucose. [U-¹³C]D-Glucose is enzymatically isomerized to [U-¹³C]D-fructose using glucose isomerase.

  • Step 2: Epimerization of [U-¹³C]D-Fructose. The resulting [U-¹³C]D-fructose is then epimerized to [U-¹³C]D-mannose using mannose-2-epimerase or a similar enzyme.

  • Step 3: Purification. The final product is purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography, to separate it from the remaining fructose and glucose.

Experimental Workflow for [U-¹³C]D-Mannose Synthesis:

G Glucose [U-¹³C]D-Glucose Fructose [U-¹³C]D-Fructose Glucose->Fructose Glucose Isomerase Mannose [U-¹³C]D-Mannose Fructose->Mannose Mannose-2-Epimerase Purification Purification Mannose->Purification

Caption: Chemoenzymatic synthesis of [U-¹³C]D-Mannose.

Quantitative Data Summary

The following tables summarize the reported yields and isotopic enrichment for the synthesis of various ¹³C labeled D-Mannose isotopomers. It is important to note that yields can vary significantly depending on the specific reaction conditions and purification methods employed.

Table 1: Synthesis of D-[1-¹³C]Mannose

Starting MaterialLabeling ReagentKey ReactionReported YieldIsotopic EnrichmentReference
D-ArabinoseK¹³CNCyanohydrin Synthesis~50% (for ¹⁴C)>99% (expected)[1][2]

Table 2: Synthesis of D-[6-¹³C]Mannose (Projected)

Starting MaterialLabeling ReagentKey ReactionProjected YieldIsotopic EnrichmentReference
Protected D-Mannose[¹³C]H₂=PPh₃Wittig ReactionModerate to Good>99% (expected)-

Table 3: Synthesis of [U-¹³C]D-Mannose

Starting MaterialKey EnzymesReported YieldIsotopic EnrichmentReference
[U-¹³C]D-GlucoseGlucose Isomerase, Mannose-2-EpimeraseVariable>98%[3]

Conclusion

The synthesis of ¹³C labeled D-Mannose is a crucial capability for advancing our understanding of carbohydrate metabolism and its role in health and disease. This guide provides a comprehensive overview of the key synthetic methodologies, offering detailed protocols and comparative data to support researchers in this field. The chemical synthesis routes, particularly the well-established cyanohydrin reaction, provide access to position-specific labeled mannose, while chemoenzymatic approaches offer an efficient pathway to uniformly labeled D-Mannose. The continued development and optimization of these synthetic strategies will undoubtedly fuel further discoveries in the fields of glycobiology and drug development.

References

A Comprehensive Technical Guide to D-Mannose-13C-3: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Mannose-13C-3, a stable isotope-labeled monosaccharide crucial for advanced research in metabolism, glycobiology, and drug development. This document details its chemical identifiers, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

This compound: Identifiers and Chemical Properties

D-Mannose labeled with carbon-13 at the third carbon position (D-Mannose-3-13C) is a powerful tool for tracing metabolic pathways. Below is a summary of its key identifiers and properties.

IdentifierValueReference
CAS Number 101615-89-8[1]
Molecular Formula ¹³CC₅H₁₂O₆[1]
Molecular Weight 181.15 g/mol [1]
Isotopic Purity Typically ≥99%[1]
Synonyms D-Mannose-3-¹³C[1]

A variety of other isotopologues of D-Mannose are also commercially available and utilized in research, each with a unique CAS number.

IsotopologueCAS Number
D-Mannose-1-¹³C70849-31-9
D-Mannose-2-¹³C89855-99-2
D-Mannose-6-¹³C288833-83-6
D-Mannose-1,2-¹³C₂
D-Mannose-UL-¹³C₆287100-74-7

Synthesis of this compound

A plausible synthetic strategy could involve:

  • Protection of Hydroxyl Groups: Starting from a suitable mannose derivative, the hydroxyl groups at positions 1, 2, 4, and 6 are protected to prevent unwanted side reactions.

  • Oxidation at C-3: The hydroxyl group at the C-3 position is selectively oxidized to a ketone.

  • Introduction of ¹³C: A ¹³C-labeled nucleophile, such as ¹³CN⁻, is introduced at the C-3 position. This is a critical step where the isotope is incorporated.

  • Reduction and Deprotection: The resulting functional group at C-3 is then converted back to a hydroxyl group, and the protecting groups are removed to yield D-Mannose-3-13C.

Applications in Research and Drug Development

Stable isotope-labeled D-Mannose is a versatile tool in various research areas, particularly in metabolic studies and the development of therapeutics.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a powerful technique to quantify the rates of metabolic reactions within a cell. By feeding cells a ¹³C-labeled substrate like D-Mannose-3-¹³C and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map out and quantify the flow of carbon through various metabolic pathways. This is particularly insightful for understanding the metabolism of cancer cells, which often exhibit altered glucose and mannose utilization.

A general workflow for a ¹³C-MFA experiment is depicted below:

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture with ¹³C-Labeled Mannose B Metabolite Extraction A->B Incubation C Mass Spectrometry (GC-MS or LC-MS) B->C Analysis E Flux Estimation (Software Tools) C->E Isotopomer Data D Metabolic Model Construction D->E F Statistical Analysis & Flux Map Generation E->F

Figure 1: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Glycoprotein and Glycan Analysis

Mannose is a central component of N-linked glycans, which are crucial for protein folding, stability, and function. By using ¹³C-labeled mannose, researchers can trace the incorporation of mannose into glycoproteins and study the dynamics of glycosylation. This is particularly important in the study of diseases associated with aberrant glycosylation, such as congenital disorders of glycosylation and cancer.

The metabolic pathway of mannose and its entry into the N-glycosylation pathway is illustrated below.

Mannose_Metabolism Mannose D-Mannose-¹³C Man6P Mannose-6-Phosphate-¹³C Mannose->Man6P Hexokinase Fru6P Fructose-6-Phosphate Man6P->Fru6P MPI Man1P Mannose-1-Phosphate-¹³C Man6P->Man1P PMM2 Glc6P Glucose-6-Phosphate Fru6P->Glc6P PGI Glycolysis Glycolysis Glc6P->Glycolysis GDP_Man GDP-Mannose-¹³C Man1P->GDP_Man GMPP N_Glycosylation N-Glycosylation Pathway GDP_Man->N_Glycosylation

Figure 2: Metabolic pathway of D-Mannose and its incorporation into N-glycosylation.
Drug Development

Stable isotope-labeled compounds are indispensable in drug development for studying absorption, distribution, metabolism, and excretion (ADME) of drug candidates. While specific case studies on D-Mannose-¹³C-3 in drug development are not widely published, its utility lies in its ability to act as a tracer in preclinical and clinical studies without the safety concerns associated with radioactive isotopes. For instance, it can be used to understand how a drug that targets glycosylation pathways affects mannose metabolism.

Experimental Protocols

Metabolic Labeling of Glycoproteins with ¹³C-Mannose

This protocol provides a general guideline for the metabolic labeling of glycoproteins in cell culture using ¹³C-labeled mannose.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium, glucose-free

  • Fetal Bovine Serum (FBS), dialyzed

  • D-Mannose-¹³C (e.g., D-Mannose-3-¹³C)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Culture cells to the desired confluency in standard culture medium.

  • Wash the cells twice with pre-warmed, sterile PBS to remove the existing medium.

  • Replace the standard medium with glucose-free medium supplemented with dialyzed FBS and the desired concentration of D-Mannose-¹³C. The concentration may need to be optimized depending on the cell line and experimental goals.

  • Incubate the cells for a period of time sufficient to allow for the incorporation of the labeled mannose into glycoproteins. This can range from a few hours to several days.

  • After the incubation period, wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer and collect the cell lysate.

  • Determine the protein concentration of the lysate.

  • The labeled glycoproteins in the lysate are now ready for downstream analysis, such as mass spectrometry or NMR.

Sample Preparation for NMR Analysis of ¹³C-Labeled Glycoproteins

Materials:

  • ¹³C-labeled glycoprotein sample

  • NMR buffer (e.g., phosphate or Tris buffer in 90% H₂O/10% D₂O or 100% D₂O)

  • NMR tubes

Procedure:

  • Purify the ¹³C-labeled glycoprotein of interest using appropriate chromatography techniques to ensure high purity.

  • Buffer exchange the purified protein into the desired NMR buffer. This is typically done using dialysis or size-exclusion chromatography.

  • Concentrate the protein to the desired concentration for NMR analysis. For glycoproteins, this is often in the range of 0.1 to 1 mM.[2]

  • Transfer the final sample into a high-quality NMR tube.

  • Acquire NMR data using appropriate pulse sequences to observe the ¹³C signals and their correlations with other nuclei.

Quantitative Data

The use of ¹³C-labeled mannose allows for the precise quantification of its contribution to various metabolic pools.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines

Cell LineMannose Concentration (µM)Mannose Contribution (%)
Control Fibroblasts50~25-30
MPI-CDG Fibroblasts50~80
Various Tumor Cell Lines50~10-45
Various Tumor Cell Lines200up to 75

Table 2: ¹³C NMR Chemical Shifts for D-[1-¹³C]mannose in D₂O

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)
C195.595.2
C272.272.7
C371.774.5
C468.468.1
C573.977.6
C662.562.5

This technical guide provides a foundational understanding of this compound and its applications. For specific experimental designs and troubleshooting, researchers are encouraged to consult the cited literature and adapt the protocols to their specific systems of interest.

References

An In-Depth Technical Guide to the Natural Abundance of Carbon-13 in Monosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in monosaccharides. Understanding the natural variation of ¹³C in these fundamental biological building blocks is crucial for a wide range of scientific disciplines, including metabolism studies, food authenticity testing, and environmental science. This document details the analytical methodologies used to determine ¹³C abundance, presents quantitative data for various monosaccharides, and illustrates the experimental workflow.

Introduction

Carbon, the fundamental element of life, exists primarily as the stable isotope ¹²C, with a small fraction (approximately 1.07%) being the heavier stable isotope ¹³C.[1] The precise ratio of ¹³C to ¹²C in a given sample is not constant and is influenced by a variety of physical and biochemical processes. These processes lead to isotopic fractionation, where one isotope is favored over the other, resulting in characteristic isotopic signatures in different compounds.

In the context of monosaccharides, the primary driver of ¹³C abundance is the photosynthetic pathway of the source organism. Plants are broadly categorized into three main photosynthetic pathways: C₃, C₄, and Crassulacean acid metabolism (CAM). Each pathway exhibits a different degree of discrimination against ¹³CO₂ during carbon fixation, leading to distinct ¹³C signatures in the resulting sugars. C₃ plants, which include the majority of terrestrial vegetation, are more depleted in ¹³C compared to C₄ plants like maize and sugarcane.

Furthermore, post-photosynthetic metabolic processes, such as the isomerization of glucose to fructose, can introduce additional isotopic fractionation. This results in a non-uniform distribution of ¹³C within a single monosaccharide molecule, a phenomenon known as intramolecular isotopic heterogeneity. The study of these intramolecular ¹³C patterns provides deeper insights into metabolic pathways and enzymatic mechanisms.

The analysis of natural ¹³C abundance in monosaccharides has significant applications. In drug development, understanding the baseline isotopic composition of endogenous metabolites is essential for tracer studies using ¹³C-labeled compounds. In food science, it is a powerful tool for verifying the authenticity of products like honey and fruit juices, where the addition of sugars from different plant sources can be detected by their distinct isotopic signatures.

This guide will delve into the quantitative data on ¹³C abundance in various monosaccharides and the detailed experimental protocols required to perform these precise measurements.

Data Presentation: Natural Abundance of ¹³C in Monosaccharides

The natural abundance of ¹³C is typically expressed in the "delta" notation (δ¹³C) in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The formula for calculating δ¹³C is:

δ¹³C (‰) = [ (¹³C/¹²C)sample / (¹³C/¹²C)standard - 1 ] * 1000

A more negative δ¹³C value indicates a lower abundance of ¹³C relative to the standard.

The following tables summarize the δ¹³C values for various monosaccharides from different sources. It is important to note that these values can vary depending on the specific origin of the sample and the analytical method used.

Table 1: Bulk δ¹³C Values of Common Monosaccharides

MonosaccharideSourceMean δ¹³C (‰)Reference
GlucoseHoney-24.43[2]
FructoseHoney-24.33[2]
DisaccharidesHoney-24.85[2]
TrisaccharidesHoney-24.05[2]

Table 2: Intramolecular δ¹³C Values (Δδ¹³C) in Glucose from Different Plant Types

Δδ¹³C represents the deviation of the δ¹³C value of a specific carbon atom from the mean δ¹³C value of the entire molecule.

Carbon PositionGlucose from C₃ Plant (Sugar Beet) Δδ¹³C (‰)Glucose from C₄ Plant (Maize) Δδ¹³C (‰)
C-1+4.0-2.5
C-2+1.0+1.5
C-3+3.5+2.0
C-4+5.0+3.0
C-5-1.5-1.0
C-6-8.0-3.0

Data adapted from studies on intramolecular ¹³C patterns in plant-derived sugars. The values are illustrative of the general patterns observed.

Experimental Protocols

The determination of the natural abundance of ¹³C in monosaccharides, particularly at the intramolecular level, requires sophisticated analytical techniques. The two primary methods employed are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a highly sensitive technique for measuring the bulk δ¹³C values of individual monosaccharides in a mixture. The method involves the separation of derivatized monosaccharides by gas chromatography, followed by their combustion to CO₂, and the subsequent analysis of the isotopic ratio of the CO₂ by an isotope ratio mass spectrometer.

1. Sample Preparation and Hydrolysis:

  • For polysaccharides or glycosides, the sample must first be hydrolyzed to release the constituent monosaccharides. A common method is acid hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Protocol: Weigh the sample into a hydrolysis tube. Add 2 M TFA and heat at 121°C for 3 hours.[3] After hydrolysis, the acid is removed by evaporation under a stream of nitrogen or by using a vacuum concentrator.

2. Purification of Monosaccharides:

  • The hydrolysate may contain interfering compounds that need to be removed. Solid-phase extraction (SPE) with appropriate ion-exchange resins is often used for this purpose.

3. Derivatization:

  • Monosaccharides are not volatile and therefore require derivatization to be analyzed by GC. A common derivatization method is the conversion to aldononitrile acetates. This procedure involves a two-step reaction: oximation followed by acetylation.[4][5]

  • Protocol for Aldononitrile Acetate Derivatization:

    • Reduction: Dissolve the dried monosaccharide sample in water and add sodium borohydride (NaBH₄). Let the reaction proceed for 1 hour at room temperature to reduce the aldoses to alditols.[3][6]

    • Neutralization: Stop the reaction by adding a few drops of acetic acid.[3][6]

    • Acetylation: Add acetic anhydride and 1-methylimidazole and heat at 60°C for 10 minutes.

    • Extraction: After cooling, add water and dichloromethane for extraction. The organic phase containing the alditol acetates is collected and dried.

4. GC-C-IRMS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • GC Conditions: A capillary column with a polar stationary phase is typically used for the separation of the sugar derivatives. The oven temperature program is optimized to achieve good resolution of the different monosaccharides.

  • Combustion Interface: The eluting compounds from the GC are quantitatively combusted to CO₂ and water in a combustion reactor, typically a ceramic tube containing copper oxide and other catalysts heated to around 1000°C.

  • Water Removal: The water is removed from the gas stream by a water trap (e.g., a Nafion membrane).

  • IRMS Analysis: The purified CO₂ gas is introduced into the ion source of the isotope ratio mass spectrometer, where the intensities of the ion beams corresponding to m/z 44 (¹²CO₂), 45 (¹³CO₂), and 46 (¹²C¹⁸O¹⁶O) are measured to determine the ¹³C/¹²C ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the intramolecular distribution of ¹³C in monosaccharides. This technique can distinguish the ¹³C abundance at each carbon position within the molecule.

1. Sample Preparation and Derivatization:

  • A key challenge in the NMR analysis of monosaccharides is the presence of anomers (α and β forms) in solution, which complicates the spectrum. To overcome this, the monosaccharide is typically derivatized to a rigid cyclic derivative.

  • Protocol for Diacetonide Glucofuranose (DAGF) Derivatization of Glucose:

    • Dissolve the glucose sample in anhydrous acetone containing a catalytic amount of sulfuric acid.

    • Stir the mixture at room temperature for several hours.

    • Neutralize the reaction with sodium carbonate and filter the solution.

    • Evaporate the solvent to obtain the diacetonide glucofuranose derivative.[7]

  • For fructose, an acetyl-isopropylidene derivative is often prepared.[8][9]

2. NMR Analysis:

  • The derivatized sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d) for NMR analysis.

  • Typical Sample Amount: For ¹³C NMR at natural abundance, a relatively large amount of sample is required, typically 50-100 mg.[10] However, recent advancements with 2D-NMR techniques can reduce this requirement to as low as 10 mg.[7][11]

  • NMR Spectrometer: A high-field NMR spectrometer is used to acquire the ¹³C spectrum.

  • Acquisition Parameters: A quantitative ¹³C NMR experiment is performed. This requires a long relaxation delay between scans to ensure full relaxation of all carbon nuclei for accurate signal integration. Gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.

  • Data Processing: The area of each ¹³C signal in the spectrum is carefully integrated. The intramolecular δ¹³C value for each carbon position is calculated from the relative signal intensities, often calibrated against a reference material with a known isotopic composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the natural abundance of ¹³C in monosaccharides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Sample Monosaccharide-containing Sample Hydrolysis Hydrolysis (if necessary) Sample->Hydrolysis Purification Purification (e.g., SPE) Hydrolysis->Purification Derivatization Derivatization Purification->Derivatization GC_IRMS GC-C-IRMS Derivatization->GC_IRMS for bulk δ¹³C NMR NMR Spectroscopy Derivatization->NMR for intramolecular δ¹³C Data_Analysis Isotope Ratio Calculation (δ¹³C) GC_IRMS->Data_Analysis NMR->Data_Analysis Interpretation Interpretation of Isotopic Signature Data_Analysis->Interpretation

Caption: Experimental workflow for ¹³C abundance analysis in monosaccharides.

Conclusion

The natural abundance of carbon-13 in monosaccharides is a rich source of information for a variety of scientific applications. The distinct isotopic signatures imparted by different photosynthetic pathways and metabolic processes allow for the tracing of carbon flow in biological and environmental systems. The analytical techniques of GC-C-IRMS and ¹³C NMR spectroscopy provide the means to measure both the bulk and intramolecular ¹³C abundance with high precision. The data and protocols presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals seeking to utilize stable isotope analysis in their work. As analytical technologies continue to improve in sensitivity and resolution, the applications of natural ¹³C abundance studies in monosaccharides are poised to expand even further.

References

An In-depth Technical Guide to D-Mannose-13C-3: Molecular Characteristics and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of D-Mannose-13C-3, a stable isotope-labeled form of D-Mannose. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Core Molecular Data

The key distinction between D-Mannose and this compound lies in the isotopic substitution of a single carbon atom. In this compound, the carbon atom at the third position is a ¹³C isotope instead of the naturally more abundant ¹²C. This substitution results in a nominal increase in the molecular weight of the molecule.

For comparative analysis, the molecular formulas and weights of both natural D-Mannose and its ¹³C-labeled counterpart are summarized below.

CompoundMolecular FormulaEmpirical Formula (Hill Notation)Molecular Weight ( g/mol )
D-MannoseC₆H₁₂O₆C6H12O6180.16
This compound¹³CC₅H₁₂O₆13CC5H12O6181.15[1][2]

The molecular formula for D-Mannose is C6H12O6, and its molecular weight is approximately 180.16 g/mol .[3] For this compound, the empirical formula is represented as ¹³CC₅H₁₂O₆, with a corresponding molecular weight of 181.15 g/mol .[1][2]

Experimental Protocols

The determination of the molecular weight of isotopically labeled compounds like this compound is typically achieved through mass spectrometry. A detailed experimental protocol for this analysis would involve the following steps:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or water, at a known concentration.

  • Mass Spectrometry Analysis: The sample solution is introduced into a high-resolution mass spectrometer. Electrospray ionization (ESI) is a common technique for ionizing polar molecules like sugars.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to detect the mass-to-charge ratio (m/z) of the molecular ions.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound. The monoisotopic mass is determined from this peak, and the molecular weight is calculated.

Logical Relationship Diagram

The following diagram illustrates the simple yet critical relationship between D-Mannose and its isotopically labeled form, this compound.

G DM D-Mannose (C₆H₁₂O₆) MW: 180.16 g/mol DM13C3 This compound (¹³CC₅H₁₂O₆) MW: 181.15 g/mol DM->DM13C3 Isotopic Labeling (¹²C → ¹³C at C3)

Caption: Isotopic labeling of D-Mannose to yield this compound.

References

Isotopic Purity and Enrichment of D-Mannose-13C-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of D-Mannose-13C-3, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. This document details the quality specifications, analytical methodologies for determining isotopic enrichment, and its application in tracing metabolic pathways.

Quantitative Data on Isotopic Purity and Enrichment

The quality of this compound is defined by its isotopic purity, isotopic enrichment, and chemical purity. Isotopic purity refers to the percentage of the molecule that contains the 13C isotope at the specified C-3 position. Isotopic enrichment is the percentage of a specific isotopologue (in this case, 13C at the C-3 position) in the total pool of the compound. Chemical purity indicates the percentage of the compound that is D-Mannose, free from other chemical contaminants.

Commercial suppliers typically provide this compound with high isotopic and chemical purity. Below is a summary of typical specifications:

ParameterSpecificationAnalytical Method(s)
Isotopic Purity ≥ 99 atom % 13CMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Enrichment Typically > 98%Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS)
Chemical Purity ≥ 97% (CP)High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)

Experimental Protocols

The determination of isotopic purity and enrichment of this compound involves precise analytical methodologies. Below are detailed protocols for its synthesis, purification, and isotopic analysis.

Synthesis of this compound (Illustrative Protocol)

Objective: To introduce a ¹³C label at the C-3 position of D-Mannose.

Materials:

  • D-Arabinose

  • Sodium cyanide-¹³C (Na¹³CN)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Barium hydroxide (Ba(OH)₂)

  • Sodium amalgam

  • Cation and anion exchange resins

  • Organic solvents (e.g., methanol, ethanol, ether)

Procedure:

  • Cyanohydrin Formation: D-Arabinose is reacted with sodium cyanide-¹³C in an aqueous solution. The reaction conditions (pH, temperature) are carefully controlled to favor the formation of the mannonitrile epimer.

  • Hydrolysis: The resulting cyanohydrins are hydrolyzed to their corresponding aldonic acids (D-mannonic acid-¹³C-2 and D-gluconic acid-¹³C-2) by heating with a strong acid like sulfuric acid.

  • Epimer Separation: The epimeric acids are separated. This can be achieved by fractional crystallization of their salts (e.g., barium salts) or by chromatography.

  • Lactonization: The purified D-mannonic acid-¹³C-2 is converted to D-mannono-γ-lactone-¹³C-2 by heating under reduced pressure.

  • Reduction: The lactone is then reduced to D-Mannose-¹³C-2 using a reducing agent such as sodium amalgam in a weakly acidic solution.

  • Purification: The final product, D-Mannose-¹³C-2, is purified from the reaction mixture using a combination of ion-exchange chromatography to remove salts and unreacted starting materials, followed by crystallization from a suitable solvent system (e.g., ethanol-water).

Note: This is a generalized protocol. The actual synthesis of this compound would require a different starting material and synthetic strategy to introduce the label at the C-3 position.

Purification of ¹³C-Labeled D-Mannose

Purification of the final product is critical to ensure high chemical and isotopic purity.

Objective: To isolate pure this compound from the synthesis reaction mixture.

Methodology: Ion-Exchange and Reversed-Phase Chromatography

  • Initial Cleanup: The reaction mixture is first passed through a strong cation exchange resin (e.g., Dowex 50W-X8) to remove metal cations.

  • Anion Removal: Subsequently, the eluate is passed through a weak anion exchange resin (e.g., Amberlite IR-45) to remove anionic impurities and unreacted acids.

  • Desalting: The desalted solution is concentrated under reduced pressure.

  • Reversed-Phase HPLC: For high-purity applications, the concentrated sample is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is commonly used for separating protected carbohydrates. For unprotected sugars, specialized carbohydrate columns are employed.

    • Mobile Phase: A gradient of water and acetonitrile is typically used.

    • Detection: Refractive index (RI) or evaporative light scattering detection (ELSD) is employed.

  • Crystallization: The fractions containing pure this compound are pooled, concentrated, and the product is crystallized from a suitable solvent such as aqueous ethanol.

Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic enrichment of volatile derivatives of carbohydrates.

Objective: To quantify the percentage of this compound in a sample.

Procedure:

  • Sample Preparation and Derivatization:

    • An accurately weighed sample of this compound is dissolved in a known volume of a suitable solvent (e.g., pyridine).

    • The hydroxyl groups of the sugar are derivatized to make the molecule volatile for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

    • The reaction mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

    • Column: A capillary column suitable for sugar analysis, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: Increase to 250°C at 5°C/min, hold for 5 minutes.

      • Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to identify the fragmentation pattern and selected ion monitoring (SIM) mode for accurate quantification of specific isotopologues.

  • Data Analysis:

    • The mass spectrum of the derivatized D-Mannose will show a characteristic fragmentation pattern.

    • The molecular ion (M+) and specific fragment ions are monitored. For this compound, the mass of the molecular ion and fragments containing the C-3 carbon will be shifted by +1 m/z compared to the unlabeled compound.

    • The isotopic enrichment is calculated by determining the relative abundance of the M+1 ions (corresponding to the ¹³C-labeled molecule) to the M+0 ions (corresponding to the unlabeled molecule), after correcting for the natural abundance of ¹³C and other isotopes.

Visualization of Pathways and Workflows

Metabolic Fate of D-Mannose

This compound is an excellent tracer for studying mannose metabolism. Once it enters the cell, it is rapidly phosphorylated and can enter several key metabolic pathways. The diagram below illustrates the primary metabolic fate of D-Mannose.

Mannose_Metabolism D_Mannose_13C_3 This compound Man_6_P Mannose-6-Phosphate-13C-3 D_Mannose_13C_3->Man_6_P Hexokinase Fru_6_P Fructose-6-Phosphate-13C-3 Man_6_P->Fru_6_P Phosphomannose Isomerase Man_1_P Mannose-1-Phosphate-13C-3 Man_6_P->Man_1_P Phosphomannomutase Glycolysis Glycolysis Fru_6_P->Glycolysis GDP_Man GDP-Mannose-13C-3 Man_1_P->GDP_Man GDP-Mannose Pyrophosphorylase Glycosylation N-Glycosylation GDP_Man->Glycosylation MFA_Workflow Start Cell Culture Labeling Introduce this compound Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS Analysis of Isotopic Enrichment Extraction->Analysis Modeling Metabolic Flux Modeling and Analysis Analysis->Modeling Results Flux Map Modeling->Results

An In-depth Technical Guide to the Stability and Storage of D-Mannose-13C-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Mannose-13C-3, an isotopically labeled monosaccharide crucial for metabolic research and biomolecular NMR applications. The information presented herein is curated to assist researchers in maintaining the integrity and purity of this valuable compound.

Core Stability and Storage Data

Proper storage is paramount to preserving the chemical and isotopic purity of this compound. The following tables summarize the recommended storage conditions and stability information gathered from technical data sheets and safety data sheets.

Table 1: Recommended Storage Conditions for this compound

ParameterConditionSource
Temperature Room Temperature (Solid/Powder)[1]
-20°C (Long-term, Powder)MCE
4°C (Mid-term, Powder)MCE
-80°C (In solvent, up to 6 months)MCE
-20°C (In solvent, up to 1 month)MCE
Light Store away from light[1]
Moisture Store in a dry place, keep container tightly closed[1]
Atmosphere Well-ventilated areaMCE

Table 2: Stability Profile of this compound

AttributeProfileDetails and Considerations
General Stability Stable under recommended storage conditions.The product is chemically stable under standard ambient conditions.
Reactivity Non-reactive under normal conditions of use, storage, and transport.Avoid contact with strong oxidizing agents.
Hazardous Decomposition No hazardous decomposition products are expected under normal storage and use.In case of fire, hazardous combustion gases or vapors such as carbon monoxide (CO) and carbon dioxide (CO2) may be formed.
Shelf Life A shelf life of 3 years from the manufacturing date has been noted for D-Mannose.[2]Specific long-term stability data for this compound is not readily available; however, its stability is expected to be comparable to its unlabeled counterpart.

Experimental Protocols for Stability Assessment

To ensure the continued quality of this compound, particularly for long-term studies or when stored under non-ideal conditions, a stability testing protocol is essential. The following is a representative protocol for a comprehensive stability study, including a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Protocol 1: Long-Term and Accelerated Stability Study

1. Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

2. Materials:

  • This compound (at least three different lots)

  • ICH-compliant stability chambers

  • Validated analytical instrumentation (e.g., HPLC-MS, NMR)

  • Primary packaging (e.g., amber glass vials with inert caps)

3. Methodology:

  • Sample Preparation: Aliquot this compound into the primary packaging.
  • Storage Conditions:
  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Testing Time Points:
  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
  • Accelerated: 0, 1, 2, 3, and 6 months
  • Analytical Tests: At each time point, samples should be analyzed for:
  • Appearance: Visual inspection for any changes in color or physical state.
  • Purity and Degradation Products: Using a validated stability-indicating HPLC-MS method.
  • Isotopic Purity: Using NMR spectroscopy to confirm the position and enrichment of the 13C label.[3][4][5]
  • Water Content: By Karl Fischer titration.

4. Acceptance Criteria:

  • No significant change in appearance.

  • Purity remains within the specified limits (e.g., ≥98%).

  • No single degradation product exceeds the identification threshold (e.g., 0.1%).

  • Isotopic enrichment remains within specification.

Protocol 2: Forced Degradation Study

1. Objective: To identify potential degradation products of this compound and to demonstrate the specificity of the analytical methods.[6][7][8][9]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

3. Methodology:

  • Acid Hydrolysis: Reflux in 0.1 M HCl at 70°C for up to 12 hours.
  • Base Hydrolysis: Reflux in 0.1 M NaOH at 70°C for up to 12 hours.
  • Oxidation: Treat with 3% H₂O₂ at room temperature in the dark with constant stirring.
  • Thermal Degradation: Expose the solid sample to dry heat at a temperature above the accelerated condition (e.g., 70°C).
  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
  • Analysis: Analyze the stressed samples using HPLC-MS and NMR to identify and characterize any degradation products. The goal is to achieve approximately 10-20% degradation of the active substance.[9]

Visualizing Key Pathways and Workflows

D-Mannose Metabolism

D-Mannose is a C-2 epimer of glucose and plays a significant role in glycosylation. The following diagram illustrates its primary metabolic pathway.

Mannose_Metabolism mannose D-Mannose man6p Mannose-6-Phosphate mannose->man6p Hexokinase fru6p Fructose-6-Phosphate man6p->fru6p Phosphomannose Isomerase (MPI) gdp_man GDP-Mannose man6p->gdp_man Phosphomannomutase 2 (PMM2) GDP-mannose pyrophosphorylase glycolysis Glycolysis fru6p->glycolysis n_glycans N-Glycans gdp_man->n_glycans Glycosyltransferases

Caption: Metabolic pathway of D-Mannose.

D-Mannose in Protein Degradation

Recent research has shown that D-mannose can promote the degradation of certain proteins, such as isocitrate dehydrogenase 2 (IDH2), through the ubiquitin-proteasome pathway.

Protein_Degradation_Pathway d_mannose D-Mannose rnf185 Upregulation of RNF185 (E3 Ligase) d_mannose->rnf185 activates ub_idh2 Ubiquitinated IDH2 rnf185->ub_idh2 idh2 IDH2 Protein idh2->ub_idh2 ubiquitination ubiquitin Ubiquitin ubiquitin->ub_idh2 proteasome Proteasome ub_idh2->proteasome degradation IDH2 Degradation proteasome->degradation Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation start Select Batches of This compound packaging Aliquot into Primary Packaging start->packaging long_term Long-Term Storage (25°C / 60% RH) packaging->long_term accelerated Accelerated Storage (40°C / 75% RH) packaging->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) packaging->forced_degradation analysis Perform Analytical Tests: - Appearance - Purity (HPLC-MS) - Isotopic Purity (NMR) - Water Content long_term->analysis accelerated->analysis forced_degradation->analysis for method validation evaluation Compare Data to Specifications analysis->evaluation shelf_life Determine Shelf Life and Re-test Period evaluation->shelf_life

References

Methodological & Application

Application Notes: D-Mannose-13C-3 Metabolic Labeling for Glycosylation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation and other metabolic processes.[1] Metabolic labeling with stable isotopes, such as D-Mannose-13C-3, is a powerful technique for tracing the fate of mannose as it is incorporated into glycans and other biomolecules. This method allows researchers to quantify the contribution of exogenous mannose to glycosylation pathways, investigate the dynamics of glycan biosynthesis, and elucidate how metabolic fluxes are altered in various physiological and pathological states.[2][3] By replacing natural D-Mannose with its 13C-labeled counterpart in cell culture media, scientists can track the incorporation of the isotope into glycoproteins and glycolipids using mass spectrometry (MS).[4][5] This approach provides detailed insights into the synthesis, turnover, and structure of complex carbohydrates.[2][6]

Principle of the Method

Cells are cultured in a medium where standard mannose is replaced with this compound. The labeled mannose is taken up by the cells and enters the hexose metabolism pathway. It is phosphorylated to mannose-6-phosphate and then converted to mannose-1-phosphate, which is subsequently activated to GDP-mannose. GDP-mannose serves as the donor substrate for mannosyltransferases in the endoplasmic reticulum and Golgi apparatus, leading to the incorporation of the 13C label into N-linked and O-linked glycans, as well as GPI anchors. The extent and position of the 13C incorporation can then be analyzed by mass spectrometry, providing a quantitative measure of mannose utilization in glycosylation.[1][2]

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of mannose incorporation into glycoproteins to understand metabolic pathway dynamics.[7][8]

  • Glycoprotein Trafficking and Turnover: Tracking the lifecycle of specific glycoproteins within the cell.

  • Comparative Glycomics: Identifying differences in glycosylation patterns between different cell types or under different conditions (e.g., disease vs. healthy).[2]

  • Drug Development: Assessing the impact of therapeutic agents on glycosylation pathways.

  • Understanding Disease Mechanisms: Investigating aberrant glycosylation associated with diseases like cancer or congenital disorders of glycosylation.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling mammalian cells in culture. Optimization of concentrations and incubation times may be required for specific cell lines and experimental goals.

Materials:

  • This compound (or other 13C-labeled D-Mannose)

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640), preferably glucose-free or low-glucose for certain experiments

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell harvesting reagents (e.g., Trypsin-EDTA, cell scrapers)

  • Sterile tissue culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels. Allow cells to adhere and grow to 70-80% confluency.

  • Preparation of Labeling Medium:

    • Prepare the base medium (e.g., glucose-free DMEM).

    • Supplement the medium with dialyzed FBS to the desired concentration (e.g., 10%). Dialyzed serum is used to minimize the concentration of unlabeled monosaccharides.

    • Add this compound to the desired final concentration. A typical starting concentration is 50-100 µM, reflecting physiological levels, but can be adjusted.[1][9]

    • For control cultures, prepare an identical medium using unlabeled D-Mannose.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells gently twice with sterile PBS to remove residual unlabeled sugars.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 24 to 72 hours). The incubation time will depend on the turnover rate of the glycoproteins of interest.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells using a cell scraper or by trypsinization.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet again with ice-cold PBS.

    • The cell pellet can be stored at -80°C for subsequent glycoprotein extraction and analysis.

Protocol 2: N-Glycan Release and Mass Spectrometry Analysis

This protocol outlines the steps for releasing N-glycans from labeled glycoproteins and analyzing them by mass spectrometry.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturing buffer (e.g., containing SDS and DTT)

  • Reaction buffer (e.g., NP-40 based)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon)

  • Mass spectrometer (e.g., MALDI-TOF/MS or LC-ESI-MS)

Procedure:

  • Protein Extraction:

    • Lyse the harvested cell pellet in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • N-Glycan Release:

    • Take a known amount of protein (e.g., 50-100 µg) and add denaturing buffer.

    • Heat the sample (e.g., at 100°C for 10 minutes) to denature the proteins.

    • Add reaction buffer and PNGase F enzyme.

    • Incubate the mixture (e.g., at 37°C overnight) to release the N-glycans.

  • Purification of Released Glycans:

    • Purify the released N-glycans from peptides and other contaminants using SPE cartridges. A graphitized carbon cartridge is commonly used for glycan cleanup.

    • Elute the purified glycans and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried glycans in an appropriate solvent for MS analysis.

    • Analyze the sample using MALDI-TOF/MS or LC-MS. The mass shift corresponding to the number of incorporated 13C atoms will be observed. For this compound, each incorporated mannose residue will add 1.00335 Da to the mass of the glycan.

    • Analyze the resulting mass spectra to identify glycan structures and quantify the isotopic enrichment.[10][11][12]

Quantitative Data Summary

The following tables summarize typical quantitative data relevant to D-Mannose metabolic labeling experiments.

Table 1: Typical Concentrations and Incubation Times

ParameterValueReference
D-Mannose Concentration in Human Plasma~50 µM[1]
D-Mannose Concentration in Rat Plasma~80 µM[1]
Typical Labeling Concentration in vitro50 µM - 5 mM[9]
Labeling Incubation Time24 - 72 hoursGeneral Practice

Table 2: Mannose Incorporation and Metabolism

ParameterFindingReference
Source of N-Glycan Mannose10-45% can be derived from exogenous mannose.[2]
Cellular Fate of Mannose~95-98% is catabolized via glycolysis; ~2% is used for N-glycosylation.[1]
Cell Line VariabilityIncorporation of labeled mannose varies significantly among different cell lines (e.g., HeLa, HepG2, CHO).[9]

Visualizations

Metabolic Pathway of D-Mannose

Mannose_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi D-Mannose-13C-3_ext This compound D-Mannose-13C-3_int This compound D-Mannose-13C-3_ext->D-Mannose-13C-3_int Transporter Man-6-P Mannose-6-P-13C D-Mannose-13C-3_int->Man-6-P Hexokinase Man-1-P Mannose-1-P-13C Man-6-P->Man-1-P PMM2 Fru-6-P Fructose-6-P Man-6-P->Fru-6-P MPI GDP-Man GDP-Mannose-13C Man-1-P->GDP-Man GMPP Glycoproteins Glycoproteins (Labeled) GDP-Man->Glycoproteins Mannosyltransferases Glycolysis Glycolysis Fru-6-P->Glycolysis

Caption: Metabolic fate of this compound from uptake to incorporation into glycoproteins.

Experimental Workflow

Metabolic_Labeling_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis A 1. Seed Cells B 2. Prepare Labeling Medium with this compound A->B C 3. Wash and Incubate Cells (24-72h) B->C D 4. Harvest Cells C->D E 5. Protein Extraction D->E F 6. N-Glycan Release (PNGase F) E->F G 7. Glycan Purification (SPE) F->G H 8. Mass Spectrometry (MALDI or LC-MS) G->H I 9. Data Analysis (Isotopologue Profiling) H->I

Caption: Workflow for this compound metabolic labeling and glycan analysis.

Mannose Influence on MAPK Signaling

MAPK_Pathway D-Mannose D-Mannose miR669b miR669b D-Mannose->miR669b Upregulates Adipogenesis Adipogenic Differentiation D-Mannose->Adipogenesis Overall Inhibition MAPK_Pathway MAPK Pathway (JNK, ERK, p38) miR669b->MAPK_Pathway Inhibits MAPK_Pathway->Adipogenesis Promotes

Caption: D-Mannose inhibits adipogenesis via the miR669b/MAPK signaling pathway.[13]

References

Application Note: Analysis of D-Mannose-13C-3 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannose, a C-2 epimer of glucose, is a monosaccharide of significant interest in biomedical research and drug development. It plays a crucial role in protein glycosylation and various metabolic pathways. The use of isotopically labeled D-Mannose, such as D-Mannose-13C-3, allows for precise tracing of its metabolic fate and interactions within biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of 13C-labeled compounds, providing valuable insights into metabolic fluxes and enzyme kinetics. This application note provides a detailed protocol for the analysis of this compound using NMR spectroscopy.

Data Presentation

The following table summarizes the expected 13C NMR chemical shifts for D-Mannose in its α and β anomeric forms in D2O. The chemical shift for the 13C-labeled carbon at the C-3 position is expected to be consistent with the values for unlabeled D-Mannose, but the signal intensity will be significantly enhanced, facilitating unambiguous identification and quantification.

Table 1: 13C Chemical Shifts (ppm) of D-Mannose Anomers in D₂O

Carbon Atomα-pyranoseβ-pyranose
C195.595.2
C272.272.7
C3 71.7 74.5
C468.468.1
C573.977.6
C662.562.5

Note: Data is based on typical values for D-Mannose and D-[1-13C]mannose and is representative of what can be expected for this compound.[1] The C-3 signal will be the most prominent in the 13C spectrum of this compound.

Experimental Protocols

This section details the necessary steps for preparing the sample and acquiring and processing the NMR data for this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Determine Sample Concentration: For 13C NMR, a higher concentration is generally preferred due to the lower natural abundance and gyromagnetic ratio of the 13C nucleus. A starting concentration of 50-100 mg of this compound in 0.5-0.6 mL of deuterated solvent is recommended.[2][3]

  • Choice of Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it is non-interfering and mimics physiological conditions.

  • Dissolution: Dissolve the this compound sample in the D₂O in a clean, small vial before transferring it to the NMR tube. Gentle vortexing or warming can aid dissolution.[2]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be used. For aqueous samples, 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are common choices.[2]

NMR Data Acquisition

The following parameters are a general guideline for a 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

Table 2: Suggested 1D 13C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 or 125 MHz
Pulse Programzgpg30 (or similar with proton decoupling)
Number of Scans (NS)1024 - 4096 (adjust for S/N)
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 - 2.0 s
Spectral Width (SW)200 - 250 ppm
Temperature298 K (25 °C)
NMR Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (e.g., DSS) to 0.0 ppm.

  • Integration: Integrate the area of the C-3 peak and other carbon signals to determine relative quantities and confirm isotopic enrichment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of D-Mannose and the experimental workflow for its analysis by NMR spectroscopy.

Mannose_Metabolism D-Mannose Metabolic Pathway Mannose D-Mannose Man6P Mannose-6-Phosphate Mannose->Man6P ATP -> ADP Fru6P Fructose-6-Phosphate Man6P->Fru6P Man1P Mannose-1-Phosphate Man6P->Man1P Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-Mannose Man1P->GDP_Man GTP -> PPi Dol_P_Man Dolichol-P-Mannose GDP_Man->Dol_P_Man N_Glycosylation N-Glycosylation GDP_Man->N_Glycosylation O_Glycosylation O-Glycosylation GDP_Man->O_Glycosylation C_Mannosylation C-Mannosylation GDP_Man->C_Mannosylation Dol_P_Man->N_Glycosylation Dol_P_Man->O_Glycosylation GPI_Anchors GPI Anchors Dol_P_Man->GPI_Anchors HK Hexokinase (HK) HK->Mannose MPI Phosphomannose Isomerase (MPI) MPI->Man6P PMM2 Phosphomannomutase 2 (PMM2) PMM2->Man6P GMPP GDP-Mannose Pyrophosphorylase GMPP->Man1P DPMS Dolichol-Phosphate Mannose Synthase DPMS->GDP_Man

Caption: Metabolic fate of D-Mannose.

NMR_Workflow Experimental Workflow for this compound NMR Analysis SamplePrep Sample Preparation (this compound in D2O) NMR_Acquisition NMR Data Acquisition (1D 13C Experiment) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Referencing, Integration) Data_Processing->Spectral_Analysis Interpretation Data Interpretation (Chemical Shift Assignment, Quantification) Spectral_Analysis->Interpretation

Caption: NMR analysis workflow.

References

D-Mannose-13C-3 for in vivo stable isotope labeling in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Your Guide to In Vivo Stable Isotope Labeling in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Mannose-13C-3 for in vivo stable isotope labeling in animal models. This powerful technique allows for the precise tracing of mannose metabolic pathways, with a particular focus on its incorporation into glycoproteins. The following protocols and data are designed to assist in the planning and execution of experiments to elucidate the roles of mannose in health and disease.

Introduction to this compound Stable Isotope Labeling

D-Mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation, a post-translational modification essential for protein folding, stability, and function. By using D-Mannose labeled with a stable isotope, such as Carbon-13 at the third carbon position (this compound), researchers can trace the journey of mannose from administration through its various metabolic fates within a living organism. This non-radioactive labeling approach, coupled with mass spectrometry, enables the quantification of metabolic flux and provides insights into the dynamics of glycosylation in different tissues and disease states. In vivo stable isotope labeling with this compound is a valuable tool for studying a range of biological processes, including congenital disorders of glycosylation, cancer metabolism, and immune responses.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of mannose incorporation into different metabolic pathways, including glycolysis and the pentose phosphate pathway.

  • Glycoprotein Biosynthesis: Tracing the incorporation of mannose into N-linked and O-linked glycans on proteins.

  • Investigating Disease Mechanisms: Studying alterations in mannose metabolism and glycosylation in animal models of diseases such as cancer and metabolic disorders.

  • Drug Efficacy Studies: Evaluating the impact of therapeutic interventions on mannose metabolism and glycosylation pathways.

Experimental Protocols

In Vivo Administration of this compound to Mouse Models

This protocol provides a general guideline for the administration of this compound to mice. The exact dosage and timing should be optimized based on the specific research question and animal model.

Materials:

  • This compound (sterile, high purity)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water for injection

  • Animal gavage needles (for oral administration) or insulin syringes (for intraperitoneal injection)

  • Mouse scale

  • Appropriate animal handling and restraint equipment

Protocol:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Fasting (Optional): For studies focusing on initial metabolic flux, a short fasting period of 4-6 hours can help to reduce the background from dietary carbohydrates. For long-term labeling studies, fasting may not be necessary.

  • Preparation of this compound Solution:

    • Dissolve the this compound powder in sterile PBS or water to the desired concentration. A typical concentration for oral gavage is 100 mg/mL. Ensure complete dissolution.

    • The solution should be prepared fresh on the day of the experiment and kept sterile.

  • Dosage Calculation:

    • A common starting dose for oral gavage is 2 g/kg of body weight.[1]

    • For intraperitoneal injection, a lower dose of 1 g/kg is recommended to avoid osmotic stress.

    • Weigh each mouse accurately on the day of the experiment to calculate the precise volume to be administered.

  • Administration:

    • Oral Gavage:

      • Gently restrain the mouse.

      • Insert the gavage needle carefully into the esophagus and deliver the this compound solution directly into the stomach.

      • The volume should typically not exceed 10 mL/kg.[2]

    • Intraperitoneal (IP) Injection:

      • Restrain the mouse and locate the injection site in the lower abdominal quadrant.

      • Insert the needle at a shallow angle to avoid puncturing internal organs and inject the solution.

  • Time Course and Tissue Collection:

    • The timing of tissue collection is critical and depends on the metabolic pathway of interest.

    • For tracing into early glycolytic intermediates, time points as early as 15-30 minutes post-administration may be appropriate.[1]

    • For monitoring incorporation into plasma glycoproteins, a time course of 30 minutes to 3 hours is suggested.[3]

    • For studying incorporation into tissue glycoproteins, longer time points of 1 to 8 hours or even longer may be necessary.[4][5]

    • At the desired time points, euthanize the mice according to approved institutional protocols.

    • Immediately collect blood (via cardiac puncture) and desired tissues (e.g., liver, kidney, brain, tumor).

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

Analysis of this compound Incorporation into Glycoproteins by Mass Spectrometry

This protocol outlines the general steps for the extraction and analysis of 13C-labeled glycoproteins from animal tissues.

Materials:

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • PNGase F (for releasing N-linked glycans)

  • Trypsin (for protein digestion)

  • C18 solid-phase extraction (SPE) cartridges

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Protocol:

  • Tissue Homogenization and Protein Extraction:

    • Add lysis buffer to the frozen tissue sample and homogenize on ice.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Glycoprotein Enrichment (Optional but Recommended):

    • To increase the sensitivity of detection, glycoproteins can be enriched from the total protein lysate using methods such as lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).

  • Protein Digestion:

    • Take a known amount of protein (e.g., 100 µg) and reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Glycan Release (for N-glycan analysis):

    • To analyze the glycans themselves, treat the protein digest with PNGase F to release the N-linked glycans.

    • The released glycans can then be purified and analyzed separately.

  • Glycopeptide Analysis:

    • For site-specific glycosylation analysis, the tryptic digest containing glycopeptides is desalted using C18 SPE cartridges.

  • LC-MS Analysis:

    • Analyze the desalted peptides or purified glycans by LC-MS.

    • Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio (m/z) of the parent ions and their fragments.

    • The incorporation of 13C from this compound will result in a mass shift in the mannose-containing glycopeptides or glycans, which can be detected and quantified.

  • Data Analysis:

    • Use specialized software to identify the glycopeptides and quantify the relative abundance of the 13C-labeled and unlabeled species.

    • Calculate the percentage of 13C enrichment in the mannose residues of the identified glycoproteins.

Quantitative Data

The following tables provide hypothetical yet representative data based on published studies of stable isotope tracing with labeled monosaccharides. These tables are intended to serve as a guide for expected outcomes and for structuring experimental data.

Table 1: Time-Course of this compound Enrichment in Mouse Plasma

Time Post-Administration (minutes)% 13C-Mannose Enrichment (Mean ± SD)
1555 ± 8
3045 ± 6
6025 ± 5
12010 ± 3
240< 5

This table illustrates the expected rapid appearance and clearance of labeled mannose in the bloodstream following administration.

Table 2: Tissue-Specific Incorporation of 13C from this compound into Glycoproteins at 4 Hours Post-Administration

Tissue% 13C Enrichment in Glycoprotein-Bound Mannose (Mean ± SD)
Liver35 ± 5
Kidney28 ± 4
Spleen22 ± 3
Brain8 ± 2
Muscle15 ± 3

This table demonstrates the differential rates of glycoprotein biosynthesis and mannose uptake across various organs.

Visualization of Pathways and Workflows

Signaling Pathways

Mannose Metabolism and Glycosylation Pathway

The following diagram illustrates the key steps in mannose metabolism, leading to its incorporation into glycoproteins. This compound enters this pathway and the 13C label can be traced through each intermediate.

Mannose_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum D-Mannose-13C-3_ext This compound D-Mannose-13C-3_cyt This compound D-Mannose-13C-3_ext->D-Mannose-13C-3_cyt GLUT Transporter Man-6-P Mannose-6-Phosphate-13C-3 D-Mannose-13C-3_cyt->Man-6-P Hexokinase Man-1-P Mannose-1-Phosphate-13C-3 Man-6-P->Man-1-P PMM2 Fru-6-P Fructose-6-Phosphate Fru-6-P->Man-6-P MPI GDP-Man GDP-Mannose-13C-3 Man-1-P->GDP-Man GMPP Dol-P-Man Dolichol-P-Mannose-13C-3 GDP-Man->Dol-P-Man DPM Synthase Glycoprotein Glycoprotein (with 13C-Mannose) Dol-P-Man->Glycoprotein Glycosyltransferases

Diagram of the mannose metabolic and glycosylation pathway.

Mannose Metabolism and the Unfolded Protein Response (UPR)

This diagram illustrates the interplay between mannose metabolism and the Unfolded Protein Response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum. Alterations in glycosylation, which is dependent on mannose availability, can induce the UPR.

UPR_Pathway cluster_mannose Mannose Metabolism cluster_er_stress ER Stress Response Mannose_Supply This compound Supply Glycosylation Protein Glycosylation Mannose_Supply->Glycosylation Misfolded_Proteins Accumulation of Misfolded Proteins Glycosylation->Misfolded_Proteins Impaired Glycosylation UPR_Activation UPR Activation (IRE1, PERK, ATF6) Misfolded_Proteins->UPR_Activation ER_QC ER Quality Control UPR_Activation->ER_QC Adaptive Response Apoptosis Apoptosis UPR_Activation->Apoptosis Prolonged Stress ER_QC->Glycosylation Feedback Regulation

Interaction between mannose metabolism and the UPR.
Experimental Workflow

In Vivo this compound Stable Isotope Labeling Workflow

This diagram outlines the complete experimental workflow from animal preparation to data analysis for an in vivo this compound stable isotope labeling study.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Acclimatization, Fasting) Tracer_Admin 2. This compound Administration (Oral Gavage or IP Injection) Animal_Prep->Tracer_Admin Time_Course 3. Time-Course Incubation Tracer_Admin->Time_Course Tissue_Harvest 4. Tissue Harvesting (Blood, Liver, etc.) Time_Course->Tissue_Harvest Sample_Proc 5. Sample Processing (Protein Extraction, Digestion) Tissue_Harvest->Sample_Proc LCMS_Analysis 6. LC-MS/MS Analysis Sample_Proc->LCMS_Analysis Data_Analysis 7. Data Analysis (13C Enrichment Calculation) LCMS_Analysis->Data_Analysis

Workflow for in vivo this compound labeling experiments.

References

Unraveling Glycosylation and Metabolic Flux: Stable Isotope Resolved Metabolomics (SIRM) with D-Mannose-13C-3

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Resolved Metabolomics (SIRM) is a powerful analytical technique used to trace the metabolic fate of isotopically labeled substrates through cellular pathways. The use of D-Mannose-13C-3, a stable, non-radioactive isotopologue of the essential monosaccharide D-mannose, offers a precise method for investigating its incorporation into glycoproteins and its role in central carbon metabolism. These application notes provide a comprehensive overview and detailed protocols for employing this compound in SIRM studies, enabling researchers to elucidate the dynamics of glycosylation, monosaccharide metabolism, and their interplay in health and disease.

D-Mannose is a critical component of N-linked glycosylation, a post-translational modification essential for protein folding, stability, and function.[1] Dysregulation of mannose metabolism and glycosylation is implicated in various diseases, including congenital disorders of glycosylation (CDG) and cancer.[2][3] By tracing the journey of the 13C label from this compound, researchers can quantify the flux through key metabolic pathways, identify novel metabolic routes, and assess the impact of therapeutic interventions on these processes.

Applications in Research and Drug Development

  • Elucidating Glycoprotein Biosynthesis: Trace the incorporation of 13C-labeled mannose into the glycan structures of specific proteins, providing insights into the rate and regulation of glycosylation. This is particularly valuable in studying diseases with aberrant glycosylation patterns, such as cancer and certain genetic disorders.[3]

  • Investigating Mannose Metabolism and its Interconnection with Glycolysis: D-Mannose enters cellular metabolism via phosphorylation to mannose-6-phosphate, which can then be isomerized to fructose-6-phosphate, an intermediate of glycolysis.[2] SIRM with this compound allows for the quantification of flux into both glycosylation and glycolysis, revealing the dynamic allocation of this sugar between these crucial pathways.

  • Cancer Metabolism Research: Cancer cells often exhibit altered glucose and mannose metabolism.[4] Tracing this compound can help to understand how cancer cells utilize mannose to support proliferation and survival, potentially identifying novel therapeutic targets.

  • Drug Discovery and Development: Evaluate the mechanism of action of drugs that target metabolic or glycosylation pathways. By monitoring changes in the flux of 13C from this compound in response to a compound, researchers can determine its specific metabolic effects.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for a SIRM study with this compound involves several key stages, from cell culture and labeling to sample analysis and data interpretation. The following diagrams illustrate the general workflow and the central metabolic pathways involved.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cell_prep Cell Seeding & Growth labeling Incubation with This compound cell_prep->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_proc Data Processing lc_ms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis pathway_mapping Pathway Mapping flux_analysis->pathway_mapping

Caption: General experimental workflow for SIRM with this compound.

mannose_metabolism Extracellular_Mannose This compound (Extracellular) Intracellular_Mannose This compound (Intracellular) Extracellular_Mannose->Intracellular_Mannose GLUTs Mannose_6_P Mannose-6-Phosphate-13C-3 Intracellular_Mannose->Mannose_6_P Hexokinase Fructose_6_P Fructose-6-Phosphate-13C-3 Mannose_6_P->Fructose_6_P PMI Mannose_1_P Mannose-1-Phosphate-13C-3 Mannose_6_P->Mannose_1_P PMM2 Glycolysis Glycolysis Fructose_6_P->Glycolysis GDP_Mannose GDP-Mannose-13C-3 Mannose_1_P->GDP_Mannose GMPP Glycoproteins Glycoproteins (13C-labeled glycans) GDP_Mannose->Glycoproteins Glycosyltransferases

Caption: Metabolic fate of this compound in the cell.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting SIRM experiments with this compound. Optimization may be required depending on the specific cell type, experimental goals, and available instrumentation.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare custom cell culture medium that is devoid of endogenous mannose. Supplement this medium with a known concentration of this compound (e.g., 50 µM, but this should be optimized). The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the introduction of unlabeled monosaccharides.

  • Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared this compound containing medium.

  • Incubation: Incubate the cells for a predetermined period. The optimal labeling time will vary depending on the metabolic pathways of interest and the turnover rate of the target metabolites. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling duration.

Protocol 2: Metabolite Extraction
  • Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as liquid nitrogen or a pre-chilled solvent like 80% methanol (-80°C).

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to ensure complete cell lysis.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites. This extract can be stored at -80°C until analysis. For analysis of glycoproteins, the cell pellet can be further processed.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
  • Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites, including sugar phosphates. A suitable mobile phase gradient will be necessary to achieve good separation.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements and tandem MS (MS/MS) for metabolite identification and quantification.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in a targeted MS/MS mode (or parallel reaction monitoring, PRM) to confirm the identity of key metabolites and their isotopologues.

Table 1: Example LC-MS/MS Parameters for Mannose and Related Metabolites

ParameterSetting
LC Column HILIC (e.g., SeQuant ZIC-pHILIC)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient Optimized for separation of sugar phosphates
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MS1 Resolution > 60,000
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Monitored Ions Precursor and product ions for Mannose, Mannose-6-P, Fructose-6-P, etc. and their 13C isotopologues

Note: These are example parameters and should be optimized for the specific instrument and application.

Data Presentation and Analysis

The primary output of a SIRM experiment is the mass isotopologue distribution (MID) for each detected metabolite. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the monoisotopic mass of the unlabeled metabolite.

Table 2: Hypothetical Mass Isotopologue Distribution for Key Metabolites after this compound Labeling

MetaboliteTime PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Mannose-6-Phosphate 2 hours45.25.12.347.4
8 hours15.82.11.181.0
Fructose-6-Phosphate 2 hours85.14.51.98.5
8 hours60.33.21.535.0
GDP-Mannose 2 hours55.96.22.835.1
8 hours20.43.11.475.1

This table represents example data and is for illustrative purposes only. Actual results will vary based on experimental conditions.

Conclusion

Stable Isotope Resolved Metabolomics with this compound is a robust and insightful technique for dissecting the complex roles of mannose in cellular metabolism and glycosylation. The protocols and information provided herein offer a solid foundation for researchers to design and execute these powerful experiments, ultimately contributing to a deeper understanding of fundamental biological processes and the development of novel therapeutic strategies.

References

Application Notes and Protocols: D-Mannose-13C-3 in Cancer Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. D-mannose, a C-2 epimer of glucose, has emerged as a molecule of interest in cancer metabolism due to its ability to interfere with glucose metabolism and impact glycosylation, a process crucial for protein function and cell signaling. The use of stable isotope-labeled D-mannose, such as D-Mannose-13C-3, provides a powerful tool to trace the metabolic fate of mannose within cancer cells. This allows for the detailed investigation of its contribution to key metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycosylation. These insights are invaluable for understanding tumor-specific metabolic vulnerabilities and for the development of novel therapeutic strategies.

Principle of this compound Tracing

This compound is a stable isotope-labeled version of D-mannose where the carbon atom at the third position is replaced with its heavier, non-radioactive isotope, ¹³C. When introduced to cancer cells, this compound is taken up and metabolized alongside its unlabeled counterpart. The ¹³C label acts as a tracer, allowing researchers to follow the journey of the C-3 carbon of mannose through various metabolic reactions. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹³C into downstream metabolites can be detected and quantified. This provides a dynamic view of mannose metabolism and its interplay with other metabolic pathways central to cancer cell growth and survival.

Key Applications in Cancer Metabolism

The use of this compound as a metabolic tracer can elucidate several critical aspects of cancer cell metabolism:

  • Glycolysis and the Pentose Phosphate Pathway: Tracing the ¹³C label from this compound into glycolytic and PPP intermediates can reveal the extent to which mannose contributes to cellular energy production and the synthesis of biosynthetic precursors.

  • Glycosylation Pathways: By tracking the incorporation of the ¹³C label into nucleotide sugars and ultimately into glycoproteins and other glycoconjugates, researchers can quantify the flux of mannose into these critical pathways, which are often dysregulated in cancer.

  • Metabolic Flux Analysis (MFA): Quantitative analysis of ¹³C labeling patterns in various metabolites allows for the calculation of metabolic fluxes, providing a detailed map of the rates of reactions throughout the central carbon metabolism.

  • Drug Development: Understanding how cancer cells metabolize mannose can inform the development of therapies that exploit metabolic vulnerabilities. For instance, in cancer cells with low expression of phosphomannose isomerase (PMI), mannose treatment can lead to the accumulation of mannose-6-phosphate, which can inhibit glycolysis and suppress tumor growth.[1][2][3][4]

Experimental Workflow

The general workflow for a this compound tracing experiment involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture media_prep 2. Prepare Labeling Medium (with this compound) cell_culture->media_prep Optimize cell density labeling 3. Isotope Labeling media_prep->labeling Replace standard medium quenching 4. Quench Metabolism labeling->quenching Time-course sampling extraction 5. Metabolite Extraction quenching->extraction Rapidly halt enzymatic activity ms_analysis 6. LC-MS/GC-MS Analysis extraction->ms_analysis Separate polar/non-polar metabolites data_processing 7. Data Processing ms_analysis->data_processing Identify labeled metabolites flux_analysis 8. Metabolic Flux Analysis data_processing->flux_analysis Quantify isotopic enrichment

Caption: General experimental workflow for this compound metabolic tracing. (Within 100 characters)

Detailed Experimental Protocols

Protocol 1: this compound Labeling of Adherent Cancer Cells

Materials:

  • Adherent cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Glucose-free and mannose-free cell culture medium

  • This compound (sterile, cell culture grade)

  • Unlabeled D-Mannose

  • Trypsin-EDTA

  • Liquid nitrogen

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. Culture in complete medium at 37°C and 5% CO₂.

  • Preparation of Labeling Medium: Prepare glucose-free and mannose-free medium supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin. Add this compound to the desired final concentration (e.g., 1 mM). For control wells, prepare a medium with the same concentration of unlabeled D-mannose.

  • Isotope Labeling:

    • Once cells reach the desired confluency, aspirate the culture medium.

    • Gently wash the cells twice with pre-warmed, sterile PBS.

    • Add the prepared labeling medium (with this compound or unlabeled mannose) to the respective wells.

    • Incubate the cells for a specific duration to achieve isotopic steady-state. This time should be optimized for the cell line and pathway of interest (typically ranging from 6 to 24 hours).[5]

  • Metabolism Quenching and Metabolite Extraction:

    • At the end of the labeling period, place the culture plates on dry ice or in a container with liquid nitrogen to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis.

Protocol 2: Metabolite Analysis by LC-MS/MS

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase analytical column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a mixture of LC-MS grade water and acetonitrile (e.g., 50:50 v/v). Vortex and centrifuge to pellet any insoluble debris.

  • LC Separation:

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the C18 column.

    • Perform a gradient elution to separate the metabolites. A typical gradient might be:

      • 0-2 min: 2% Solvent B

      • 2-17 min: ramp to 98% Solvent B

      • 17-20 min: hold at 98% Solvent B

      • 20-21 min: return to 2% Solvent B

      • 21-25 min: re-equilibrate at 2% Solvent B

  • MS/MS Analysis:

    • Operate the mass spectrometer in both positive and negative ionization modes in separate runs to cover a broad range of metabolites.

    • Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 70-1000).

    • Perform data-dependent MS/MS to fragment the most abundant ions for structural identification.

  • Data Processing:

    • Use specialized software (e.g., XCMS, MAVEN) to perform peak picking, alignment, and integration.

    • Identify metabolites by matching their accurate mass and retention time to a metabolite library or by interpreting their MS/MS fragmentation patterns.

    • Determine the mass isotopologue distribution (MID) for each metabolite of interest to quantify the incorporation of the ¹³C label.

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation. Below are illustrative examples of how to present such data.

Note: The following data are hypothetical and serve as examples of what might be observed in a this compound tracing experiment. Actual results will vary depending on the cancer cell line, experimental conditions, and the specific metabolic phenotype.

Table 1: Fractional Enrichment of Glycolytic and PPP Intermediates from this compound

MetaboliteCancer Cell Line A (Low PMI)Cancer Cell Line B (High PMI)
Glycolysis
Mannose-6-phosphate (M+1)85%45%
Fructose-6-phosphate (M+1)15%40%
Fructose-1,6-bisphosphate (M+1)12%38%
3-Phosphoglycerate (M+1)10%35%
Lactate (M+1)8%30%
Pentose Phosphate Pathway
6-Phosphogluconate (M+1)5%15%
Ribose-5-phosphate (M+1)3%10%

Table 2: Relative Abundance of Labeled Glycosylation Precursors from this compound

Nucleotide SugarCancer Cell Line A (Low PMI)Cancer Cell Line B (High PMI)
UDP-Glucose (M+1)5%25%
UDP-GlcNAc (M+1)8%30%
GDP-Mannose (M+1)70%50%
CMP-Neu5Ac (M+1)4%20%

Signaling Pathways and Metabolic Network Visualizations

Understanding the metabolic fate of this compound requires visualizing its entry into central carbon metabolism and its influence on related signaling pathways.

mannose_metabolism cluster_uptake Cellular Uptake cluster_glycolysis Glycolysis & PPP cluster_glycosylation Glycosylation mannose_ext This compound (Extracellular) glut GLUT Transporters mannose_ext->glut mannose_int This compound (Intracellular) glut->mannose_int m6p Mannose-6-P (M+1) mannose_int->m6p Hexokinase f6p Fructose-6-P (M+1) m6p->f6p PMI m1p Mannose-1-P (M+1) m6p->m1p PMM glycolysis Glycolysis f6p->glycolysis ppp Pentose Phosphate Pathway (PPP) f6p->ppp gdp_mannose GDP-Mannose (M+1) m1p->gdp_mannose glycoproteins Glycoproteins gdp_mannose->glycoproteins mannose_signaling_effects cluster_input Metabolic Perturbation cluster_pathways Affected Pathways cluster_outcome Cellular Outcome mannose High D-Mannose m6p_acc Mannose-6-P Accumulation mannose->m6p_acc pi3k_akt PI3K/AKT Pathway (Suppression) mannose->pi3k_akt erk ERK Pathway (Suppression) mannose->erk low_pmi Low PMI Expression low_pmi->m6p_acc glycolysis_inh Glycolysis Inhibition m6p_acc->glycolysis_inh apoptosis Apoptosis glycolysis_inh->apoptosis proliferation Reduced Proliferation glycolysis_inh->proliferation pi3k_akt->proliferation erk->proliferation emt EMT Suppression erk->emt via β-catenin/SNAIL

References

Tracing mannose metabolism in specific cell lines with 13C mannose

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Tracing Mannose Metabolism with ¹³C-Mannose

Introduction

Mannose, a C-2 epimer of glucose, is a critical monosaccharide in human metabolism, primarily for its central role in the glycosylation of proteins and lipids.[1] While glucose is the primary cellular fuel, mannose can also be catabolized for energy.[2] The metabolic fate of mannose is determined by a key enzymatic crossroads. Upon entering the cell, mannose is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P).[3][4] This intermediate can either be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate to enter the glycolytic pathway or be converted by the phosphomannomutase (PMM2) pathway to generate GDP-mannose, the donor substrate for N-linked glycosylation.[1][3]

Recent studies have highlighted the significance of mannose metabolism in disease, particularly in cancer. Some cancer cells with low MPI expression exhibit sensitivity to mannose, as the accumulation of Man-6-P interferes with glucose metabolism and inhibits cell growth.[5][6][7] This makes the mannose metabolic pathway a potential target for cancer therapy.[8]

Principle of ¹³C-Mannose Tracing

Stable isotope tracing using uniformly labeled ¹³C-mannose ([U-¹³C₆]Mannose) is a powerful technique to quantitatively track the metabolic fate of mannose in living cells.[9] By replacing standard mannose with ¹³C-mannose in the cell culture medium, researchers can follow the incorporation of the heavy carbon isotopes into downstream metabolites. Using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the mass isotopologue distribution (MID) of these metabolites can be determined.[10][11] This data reveals the relative activity of different metabolic pathways, allowing for a quantitative understanding of how cells utilize mannose under various conditions.[11]

Applications in Research and Drug Development

  • Understanding Cancer Metabolism: Tracing ¹³C-mannose can elucidate how different cancer cell lines utilize mannose for energy versus glycosylation, potentially identifying vulnerabilities in cancer cells with altered MPI expression.[5] This knowledge is crucial for developing targeted therapies that exploit these metabolic weaknesses.[8]

  • Investigating Congenital Disorders of Glycosylation (CDG): CDGs are a group of genetic diseases often caused by mutations in enzymes involved in mannose metabolism, such as PMM2.[1] Isotope tracing can help characterize the metabolic consequences of these mutations and evaluate the efficacy of therapeutic strategies like mannose supplementation.[3]

  • Drug Discovery and Target Validation: By quantifying the flux through mannose metabolic pathways, researchers can assess the on-target effects of drugs designed to inhibit enzymes like MPI or HK. This provides a direct measure of target engagement and downstream metabolic consequences.

Visualizing Metabolic and Experimental Pathways

A clear understanding of the metabolic pathways and experimental procedures is essential for successful isotope tracing studies. The following diagrams, generated using Graphviz (DOT language), illustrate the core mannose metabolic pathway and the general experimental workflow for a ¹³C-mannose tracing experiment.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 13C-Mannose 13C-Mannose GLUT GLUT Transporter 13C-Mannose->GLUT 13C-Man ¹³C-Mannose GLUT->13C-Man Man6P ¹³C-Mannose-6-P 13C-Man->Man6P Hexokinase (HK) Fru6P ¹³C-Fructose-6-P Man6P->Fru6P MPI GDP_Man GDP-¹³C-Mannose Man6P->GDP_Man PMM2, GMPP Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation Glycosylation GDP_Man->Glycosylation

Caption: Intracellular fate of ¹³C-Mannose.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in Standard Medium B 2. Replace with ¹³C-Mannose Medium A->B C 3. Incubate for Steady-State Labeling B->C D 4. Quench Metabolism (e.g., Cold Saline Wash) C->D E 5. Extract Metabolites (e.g., Cold Methanol) D->E F 6. Prepare Sample for Analysis (Dry & Derivatize for GC-MS) E->F G 7. Analyze by LC-MS/MS or GC-MS F->G H 8. Correct for Natural Isotope Abundance G->H I 9. Determine Mass Isotopologue Distributions (MIDs) H->I J 10. Calculate Metabolic Flux Ratios I->J

Caption: Workflow for ¹³C-Mannose tracing experiments.

Quantitative Data Presentation

The results from ¹³C-mannose tracing experiments are typically presented as the fractional contribution of the tracer to the total pool of a given metabolite. This allows for direct comparison of metabolic pathway activity across different cell lines or conditions. The table below provides an illustrative example of how such data could be summarized.

Table 1: Illustrative Fractional Contribution of ¹³C from [U-¹³C₆]Mannose to Key Metabolites

MetabolitePathwayCell Line A (Normal MPI)Cell Line B (Low MPI Cancer)Cell Line C (High MPI Cancer)
Mannose-6-PhosphateMannose Phosphorylation> 95%> 95%> 95%
Fructose-6-PhosphateGlycolysis Entry45%5%70%
LactateGlycolysis End-product40%4%65%
GDP-MannoseGlycosylation50%90%25%
Ribose-5-PhosphatePentose Phosphate Pathway35%3%55%

Note: The values presented are for illustrative purposes only and will vary based on cell type, culture conditions, and labeling duration.

This table demonstrates how a low MPI status (Cell Line B) could lead to a significant reduction in ¹³C labeling in glycolytic intermediates while increasing the relative flux towards glycosylation precursors.[5] Conversely, high MPI activity (Cell Line C) shunts a larger fraction of mannose into glycolysis.[5]

Experimental Protocols

Protocol 1: ¹³C-Mannose Labeling in Adherent Cell Lines

This protocol outlines the general procedure for labeling cultured cells with ¹³C-mannose to achieve isotopic steady state.

Materials:

  • Adherent cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled monosaccharides[12]

  • Glucose-free and mannose-free DMEM

  • [U-¹³C₆]D-Mannose (MedChemExpress or similar)[13]

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Plate approximately 200,000 to 500,000 cells per well in a 6-well plate with standard growth medium and incubate overnight to allow for cell attachment.[12]

  • Prepare Labeling Medium: Prepare fresh labeling medium using glucose-free/mannose-free DMEM supplemented with dFBS, standard glucose concentration (e.g., 10 mM), and the desired concentration of [U-¹³C₆]Mannose (e.g., 1 mM).

  • Medium Exchange: The next day, aspirate the standard medium from the wells.

  • Washing: Gently wash the cells twice with 1 mL of room temperature PBS to remove residual unlabeled medium.

  • Labeling: Add 1.5-2 mL of the prepared ¹³C-mannose labeling medium to each well.[12]

  • Incubation: Return the plates to the incubator for a duration sufficient to approach isotopic steady state. This time varies by cell line and pathway; a time course experiment (e.g., 0, 4, 8, 16, 24 hours) is recommended to determine the optimal labeling period. For many central carbon metabolites, 16-24 hours is a common starting point.[14]

Protocol 2: Extraction of Polar Metabolites

This protocol describes a widely used method for quenching metabolism and extracting intracellular metabolites.

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • Extraction Solvent: 80% Methanol / 20% Water (HPLC-grade), chilled to -80°C.[12]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching: Remove plates from the incubator and immediately place them on ice.

  • Aspirate Medium: Quickly aspirate the labeling medium.

  • Wash: Wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl. Aspirate completely.

  • Extraction: Add 500 µL of -80°C extraction solvent to each well.[12] Place the plate on a bed of dry ice.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.[12]

  • Centrifugation: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

  • Storage: Store the extracts at -80°C until analysis. For analysis, samples are typically dried down using a vacuum concentrator (e.g., SpeedVac).[12]

Protocol 3: Analysis of ¹³C-Labeled Metabolites by GC-MS

This protocol provides a general overview of sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common platform for metabolomics.

Materials:

  • Dried metabolite extracts

  • Derivatization Agent 1: Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • Derivatization Agent 2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Sample Drying: Ensure the metabolite extracts from Protocol 2 are completely dry using a vacuum concentrator.

  • Derivatization - Step 1 (Methoximation):

    • Add 20 µL of methoxyamine hydrochloride solution to each dried sample.

    • Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.

  • Derivatization - Step 2 (Silylation):

    • Add 80 µL of MSTFA + 1% TMCS to each sample.

    • Vortex and incubate at 60°C for 60 minutes. This step replaces active hydrogens with a trimethylsilyl (TMS) group, making the metabolites volatile for GC analysis.[15]

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the sample into the GC-MS.[16]

    • Run a temperature gradient program to separate the metabolites. A typical program might start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

    • The mass spectrometer should be operated in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopologues.[17]

  • Data Analysis:

    • Identify metabolite peaks based on their retention time and mass spectrum, comparing them to a standard library.

    • For each identified metabolite, extract the ion chromatograms for the different mass isotopologues (M+0, M+1, M+2, etc.).

    • Integrate the peak areas for each isotopologue.

    • Correct the raw peak areas for the natural abundance of ¹³C and other heavy isotopes.[11]

    • Calculate the Mass Isotopologue Distribution (MID) by expressing the abundance of each isotopologue as a fraction of the total.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Mannose-¹³C₃ Labeling Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize D-Mannose-¹³C₃ labeling efficiency in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of D-Mannose in mammalian cells?

A1: The majority of D-Mannose that enters mammalian cells is catabolized for energy, with estimates suggesting that 95-98% is directed towards glycolysis. A smaller fraction, typically around 2%, is utilized for the biosynthesis of glycoproteins and other glycoconjugates. This metabolic distribution is a critical factor to consider when designing labeling experiments, as high catabolism can dilute the labeled pool available for anabolic pathways.

Q2: How does the presence of glucose in the culture medium affect D-Mannose-¹³C₃ labeling efficiency?

A2: Glucose can competitively inhibit the uptake and metabolism of D-Mannose, thereby reducing labeling efficiency. While D-Mannose enters cells via specific transporters, high concentrations of glucose can still interfere with its utilization. For optimal labeling, it is recommended to use a culture medium with a reduced glucose concentration or a glucose-free medium, if compatible with the experimental cell line's viability.

Q3: What is a typical starting concentration for D-Mannose-¹³C₃ in a labeling experiment?

A3: A common starting point for D-Mannose labeling is in the physiological range of 50 µM. However, the optimal concentration is cell-type dependent and should be empirically determined. Titration experiments are recommended to find the concentration that provides sufficient labeling without inducing cellular stress or toxicity.

Q4: How long should I incubate my cells with D-Mannose-¹³C₃ to achieve sufficient labeling?

A4: The incubation time required to achieve isotopic steady-state labeling can vary significantly between cell lines and depends on the turnover rate of the molecule of interest. For N-glycans in fibroblasts, a half-life of 24 hours has been observed. A time-course experiment is the most effective way to determine the optimal incubation period for your specific experimental system.

Q5: Can cell density impact the efficiency of D-Mannose-¹³C₃ labeling?

A5: Yes, cell density is a critical parameter. High cell densities can lead to rapid depletion of the labeled tracer and other essential nutrients from the medium, resulting in decreased and non-uniform labeling. Conversely, very low densities may lead to suboptimal growth and altered metabolic states. It is crucial to seed cells at a density that allows for logarithmic growth throughout the labeling period.

Troubleshooting Guide

This guide addresses common issues encountered during D-Mannose-¹³C₃ labeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No ¹³C Enrichment Detected 1. Suboptimal Tracer Concentration: The concentration of D-Mannose-¹³C₃ may be too low for efficient uptake and incorporation. 2. High Glucose Competition: High levels of glucose in the medium are outcompeting D-Mannose. 3. Rapid Catabolism: The majority of the labeled mannose is being catabolized rather than incorporated into the biomolecule of interest. 4. Cell Health Issues: Cells are not metabolically active due to poor health, contamination, or high passage number. 5. Incorrect Media Formulation: The culture medium may contain unlabeled mannose or other components that dilute the isotopic label.1. Optimize Tracer Concentration: Perform a dose-response experiment with varying concentrations of D-Mannose-¹³C₃ (e.g., 10 µM, 50 µM, 100 µM, 200 µM). 2. Reduce Glucose Levels: Use a low-glucose or glucose-free medium. If using a custom medium, ensure it is free of unlabeled mannose. 3. Shorten Incubation Time: For highly dynamic processes, a shorter pulse with the label may be more effective at capturing initial incorporation before extensive catabolism. 4. Ensure Healthy Cell Culture: Use cells at a low passage number, regularly test for mycoplasma contamination, and ensure optimal growth conditions. 5. Use Dialyzed Serum: If serum is required, use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules.
High Variability in Labeling Efficiency Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or flasks. 2. Edge Effects in Multi-well Plates: Evaporation and temperature gradients can affect cells in the outer wells. 3. Incomplete Quenching of Metabolism: Continued metabolic activity after sample collection.1. Precise Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure consistent seeding density. 2. Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for critical experiments, or fill them with a buffer to maintain humidity. 3. Implement a Robust Quenching Protocol: Immediately quench metabolic activity by, for example, flash-freezing the cell pellet in liquid nitrogen.
Signs of Cellular Toxicity or Altered Phenotype 1. Tracer Concentration Too High: High concentrations of D-Mannose-¹³C₃ may be toxic to some cell lines. 2. Nutrient Depletion: Prolonged incubation in custom or low-nutrient media can stress cells.1. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different D-Mannose-¹³C₃ concentrations. 2. Monitor Cell Morphology and Growth: Regularly inspect cells under a microscope and perform growth curves to ensure the labeling conditions are not adversely affecting cell health. Replenish media if necessary for long-term experiments.

Quantitative Data Summary

The following tables summarize key quantitative parameters for consideration when designing D-Mannose labeling experiments.

Table 1: D-Mannose and Glucose Uptake and Incorporation Rates in Human Fibroblasts

Parameter D-Mannose Glucose
Uptake Rate (nmol/mg protein/h) 9.4 - 221500 - 2200
Incorporation Rate into N-glycans (nmol/mg protein/h) 0.1 - 0.20.1 - 0.4
Incorporation Efficiency into N-glycans (%) 1 - 20.01 - 0.03

Data adapted from studies on human fibroblast cell lines under physiological concentrations of glucose (5 mM) and mannose (50 µM).

Table 2: Recommended Starting Conditions for In Vitro Labeling

Parameter Recommendation Rationale
Cell Seeding Density 30-40% confluency at the start of labelingAllows for logarithmic growth during the experiment without premature nutrient depletion.
D-Mannose-¹³C₃ Concentration 50 - 100 µMBalances efficient labeling with minimal risk of cytotoxicity.
Glucose Concentration 0 - 5 mMLower concentrations reduce competition and enhance D-Mannose uptake.
Incubation Time 24 - 72 hoursA starting point to approach isotopic steady-state for many glycoproteins.
Serum 10% Dialyzed Fetal Bovine Serum (dFBS)Minimizes the introduction of unlabeled metabolites.

Experimental Protocols

Protocol 1: Optimizing D-Mannose-¹³C₃ Labeling Efficiency

This protocol provides a framework for systematically optimizing the key parameters for D-Mannose-¹³C₃ labeling.

1. Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach approximately 70-80% confluency by the end of the experiment.

2. Optimization of D-Mannose-¹³C₃ Concentration: a. Prepare labeling media with a range of D-Mannose-¹³C₃ concentrations (e.g., 10, 25, 50, 100, 200 µM) in your chosen base medium (e.g., DMEM with reduced glucose). b. Replace the standard culture medium with the prepared labeling media. c. Incubate for a fixed period (e.g., 24 hours). d. Harvest the cells and analyze for ¹³C incorporation.

3. Time-Course Experiment: a. Using the optimal D-Mannose-¹³C₃ concentration determined in the previous step, set up a time-course experiment. b. Harvest cells at various time points (e.g., 4, 8, 12, 24, 48, 72 hours). c. Analyze ¹³C incorporation at each time point to determine the time required to reach a plateau (isotopic steady-state).

4. Assessment of Glucose Competition: a. Using the optimal D-Mannose-¹³C₃ concentration and incubation time, prepare labeling media with varying concentrations of glucose (e.g., 0, 1, 5, 10, 25 mM). b. Incubate cells and analyze for ¹³C incorporation to determine the impact of glucose concentration.

5. Cell Viability and Phenotype Assessment: a. Throughout the optimization process, monitor cell morphology and perform viability assays (e.g., trypan blue exclusion) to ensure that the chosen labeling conditions are not cytotoxic.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of ¹³C-Labeled Glycoproteins

This protocol outlines the steps for preparing ¹³C-labeled glycoproteins for mass spectrometric analysis.

1. Cell Lysis and Protein Extraction: a. Wash the cell pellet with ice-cold PBS and centrifuge. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Quantify the protein concentration of the lysate (e.g., using a BCA assay).

2. Protein Denaturation, Reduction, and Alkylation: a. Take a known amount of protein (e.g., 100 µg) and denature it using a denaturing agent (e.g., 8 M urea or by heating). b. Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating. c. Alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) and incubating in the dark.

3. Proteolytic Digestion: a. Dilute the sample to reduce the denaturant concentration. b. Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the proteins into peptides.

4. Glycopeptide Enrichment (Optional but Recommended): a. Enrich for glycopeptides using a suitable method such as hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with lectins that bind mannose-containing glycans.

5. Deglycosylation (for Glycan Analysis): a. To analyze the glycans themselves, release them from the peptides using an enzyme such as PNGase F. b. Purify the released glycans.

6. Desalting and Sample Cleanup: a. Desalt the peptide or glycan sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

7. LC-MS/MS Analysis: a. Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis. b. Analyze the sample using a high-resolution mass spectrometer to identify and quantify the isotopic enrichment in the peptides or glycans of interest.

Visualizations

Mannose_Metabolism Extracellular D-Mannose-13C-3 Extracellular this compound Intracellular this compound Intracellular this compound Extracellular this compound->Intracellular this compound Transporter Mannose-6-P-13C-3 Mannose-6-P-13C-3 Intracellular this compound->Mannose-6-P-13C-3 Hexokinase Fructose-6-P Fructose-6-P Mannose-6-P-13C-3->Fructose-6-P MPI (Major Pathway) Mannose-1-P-13C-3 Mannose-1-P-13C-3 Mannose-6-P-13C-3->Mannose-1-P-13C-3 PMM (Minor Pathway) Glycolysis Glycolysis Fructose-6-P->Glycolysis GDP-Mannose-13C-3 GDP-Mannose-13C-3 Mannose-1-P-13C-3->GDP-Mannose-13C-3 GMPP Glycoprotein Synthesis Glycoprotein Synthesis GDP-Mannose-13C-3->Glycoprotein Synthesis

D-Mannose Metabolic Pathway

Experimental_Workflow cluster_0 Optimization Phase cluster_1 Labeling & Analysis A 1. Seed Cells B 2. Titrate this compound Concentration A->B C 3. Determine Optimal Incubation Time B->C D 4. Assess Glucose Competition C->D E 5. Monitor Cell Viability D->E F 6. Perform Labeling Experiment with Optimized Conditions E->F G 7. Harvest and Quench Metabolism F->G H 8. Sample Preparation (Lysis, Digestion, etc.) G->H I 9. LC-MS/MS Analysis H->I J 10. Data Analysis & Quantification I->J

Experimental Workflow for Optimization

Troubleshooting_Tree Start Low/No 13C Labeling Q1 Is cell viability normal? Start->Q1 A1_No Check for toxicity, contamination, or high passage number. Q1->A1_No No Q2 Is glucose concentration in media low? Q1->Q2 Yes A2_No Reduce glucose concentration or use glucose-free media. Q2->A2_No No Q3 Is this compound concentration optimized? Q2->Q3 Yes A3_No Perform a concentration titration experiment. Q3->A3_No No Q4 Is incubation time sufficient? Q3->Q4 Yes A4_No Perform a time-course experiment to determine steady-state. Q4->A4_No No End Consult further literature or technical support. Q4->End Yes

Troubleshooting Decision Tree

Technical Support Center: 13C Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C metabolic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in 13C metabolic labeling experiments?

A1: Researchers often face challenges in several key areas:

  • Experimental Design: Including the selection of appropriate isotopic tracers and achieving an isotopic steady state.[1][2][3]

  • Cell Culture and Labeling: Maintaining consistent culture conditions and ensuring complete tracer incorporation.[4]

  • Sample Preparation: Effectively quenching metabolism and extracting metabolites without degradation.[5][6]

  • Analytical Measurement: Overcoming the limitations of mass spectrometry (MS) and nuclear magnetic resonance (NMR) for analyzing labeled metabolites.[7][8]

  • Data Analysis and Interpretation: Accurately calculating metabolic fluxes and interpreting complex labeling patterns.[9][10]

Q2: How do I choose the right 13C tracer for my experiment?

A2: The optimal tracer depends on the specific metabolic pathways you are investigating. There is no single tracer that is best for all metabolic fluxes.[11]

  • For glycolysis and the pentose phosphate pathway (PPP) , [1,2-¹³C₂]glucose is often a good choice as it provides high precision.[12]

  • For the tricarboxylic acid (TCA) cycle , [U-¹³C₅]glutamine is frequently the preferred tracer.[12]

  • A mixture of labeled substrates, such as [1-¹³C]glucose and [U-¹³C]glucose, can sometimes provide a better overall estimation of central carbon metabolism fluxes.[11]

A systematic approach to tracer selection involves maximizing the number of independent elementary metabolite unit (EMU) basis vectors to improve the observability of the system.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your 13C metabolic labeling experiments.

Problem 1: Low or Incomplete 13C Enrichment in Metabolites

Possible Causes:

  • Insufficient Labeling Time: The time required to reach isotopic steady state varies significantly between different metabolites and cell lines.[4] Metabolites in rapid turnover pathways like glycolysis may label within minutes, while those in the TCA cycle can take hours, and macromolecules like lipids and proteins may require multiple cell doublings.[4][13]

  • Tracer Dilution: The labeled tracer can be diluted by unlabeled carbon sources present in the culture medium or from intracellular stores. It is crucial to use dialyzed serum in the media to remove small molecules like unlabeled glucose.[5]

  • Metabolic State of Cells: Changes in cell density, nutrient depletion, or other stressors can alter metabolic fluxes and affect tracer incorporation.[4]

  • Metabolite Channeling: Metabolites may be passed directly from one enzyme to another without mixing with the general cellular pool, leading to lower than expected labeling in the bulk pool.[6][14]

Solutions:

  • Optimize Labeling Time: Perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest and cell type.

  • Use Appropriate Media: Culture cells in a medium where the nutrient of interest is replaced with its 13C-labeled counterpart. Use dialyzed fetal bovine serum to minimize the presence of unlabeled small molecules.[5]

  • Monitor Cell Culture Conditions: Ensure cells are in a pseudo-steady state of growth and that the labeled substrate is not depleted during the experiment.[4]

  • Consider Dynamic Labeling: Isotopically non-stationary 13C labeling experiments can provide valuable information on flux dynamics even if a steady state is not reached.[6][14]

Problem 2: High Variability Between Replicate Samples

Possible Causes:

  • Inconsistent Cell Culture: Variations in cell seeding density, growth phase, or media conditions between replicates can lead to different metabolic states.

  • Ineffective Metabolic Quenching: Slow or incomplete quenching of metabolic activity can allow enzymatic reactions to continue, altering metabolite levels and labeling patterns.[5]

  • Sample Extraction Inefficiency: Inconsistent extraction can lead to variable recovery of metabolites across samples.

Solutions:

  • Standardize Cell Culture Protocols: Maintain strict control over cell seeding density, passage number, and media composition. Harvest all cells at the same growth phase.

  • Rapid and Cold Quenching: Immediately quench metabolism by using a chilled quenching solution, such as 80:20 methanol:water at -70°C.[5] Place culture dishes on dry ice or in liquid nitrogen to rapidly halt enzymatic activity.[5][6]

  • Optimize Extraction Procedure: Ensure the extraction solvent thoroughly covers the cells and that the extraction time is consistent for all samples. The use of internal standards can help normalize for variations in extraction efficiency.[15]

Problem 3: Difficulty in Data Interpretation and Flux Calculation

Possible Causes:

  • Incorrect Data Correction: Failure to correct for the natural abundance of 13C and other isotopes in both the metabolites and any derivatization agents will lead to inaccurate mass isotopomer distributions (MIDs).[9]

  • Inappropriate Metabolic Model: Using a metabolic network model that does not accurately represent the biology of the system under study will result in erroneous flux calculations.[10][16]

  • Cellular Compartmentalization: Most analytical methods measure the average labeling of a metabolite across the entire cell, which can be misleading if the metabolite exists in different compartments with distinct labeling patterns (e.g., mitochondrial vs. cytosolic pools).[9]

Solutions:

  • Accurate Data Correction: Utilize established algorithms to correct for the contribution of naturally occurring isotopes to the measured MIDs.[17]

  • Model Validation: Use independent validation data to select the most appropriate metabolic network model.[16] Iteratively refine the model based on the goodness-of-fit to the experimental data.[16]

  • Consider Compartmentalization: If significant compartmentalization is expected, more complex models that account for different metabolic pools may be necessary.

Experimental Protocols

Protocol: 13C Kinetic Labeling and Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from established methods for pulse labeling and subsequent isolation of metabolites.[18]

Materials:

  • Adherent mammalian cells

  • Complete culture medium

  • Culture medium lacking the nutrient to be labeled (e.g., glucose-free RPMI)

  • 13C-labeled tracer (e.g., ¹³C₆-glucose)

  • Dialyzed fetal calf serum (FCS)

  • Quenching solution: 80% methanol / 20% water, pre-chilled to -70°C

  • Cell scraper

  • Dry ice

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density optimized for your cell type to ensure they are in the exponential growth phase at the time of the experiment. A density of around 5 million cells per 3 wells is a good starting point.[5]

  • Pre-incubation: One hour before introducing the label, replace the culture medium with fresh medium containing 10% dialyzed FCS. This step is crucial to remove unlabeled metabolites from the serum.[5]

  • Labeling:

    • Prepare the labeling medium by supplementing the nutrient-free medium with the 13C-labeled tracer (e.g., 2 mg/mL ¹³C₆-glucose) and 10% dialyzed FCS. Ensure the medium is pre-warmed to 37°C.[5]

    • Remove the pre-incubation medium and add the labeling medium to the cells.

    • Incubate for the desired amount of time (from minutes to hours depending on the metabolites of interest).[5][13]

  • Quenching:

    • At the end of the incubation period, immediately and completely remove the labeling medium.

    • Add at least 700 µl of the ice-cold quenching solution to each well to cover the cell monolayer.[5]

    • Immediately place the culture dishes on a flat surface of dry ice or in liquid nitrogen for 10 minutes to ensure complete and rapid quenching.[5]

  • Metabolite Extraction:

    • After quenching, incubate the plates on ice for 10-15 minutes to allow for freeze-thaw lysis of the cells.[5]

    • Scrape the lysed cells and the quenching solution from the plate on dry ice and transfer to a pre-chilled microcentrifuge tube.[5]

    • Proceed with further sample processing for MS or NMR analysis.

Quantitative Data Summary

Table 1: Approximate Costs of Common 13C-Labeled Glucose Tracers

TracerApproximate Cost ($/g)
[1-¹³C]glucose~100
[U-¹³C]glucose~200

Note: Costs are estimates and can vary between suppliers. Data from 2012.[19]

Table 2: Recommended Labeling Times for Different Metabolic Pathways

PathwayRecommended Labeling Time
Glycolysis~15-30 minutes
TCA Cycle2-4 hours
Nucleotides6-15 hours

Note: These are general guidelines and optimal times may vary depending on the cell type and experimental conditions.[13]

Visualizations

Experimental_Workflow Figure 1. General Workflow for 13C Metabolic Labeling Experiments cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture tracer_prep 2. Prepare 13C Labeling Medium labeling 3. Introduce 13C Tracer tracer_prep->labeling quench 4. Quench Metabolism labeling->quench Time-course extract 5. Extract Metabolites quench->extract ms_nmr 6. MS or NMR Analysis extract->ms_nmr data_proc 7. Data Processing & Correction ms_nmr->data_proc mfa 8. Metabolic Flux Analysis data_proc->mfa

Caption: General workflow for 13C metabolic labeling experiments.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low 13C Enrichment start Low 13C Enrichment? check_time Is labeling time sufficient? start->check_time check_media Is media free of unlabeled sources? check_time->check_media Yes solution_time Increase labeling time check_time->solution_time No check_cells Are cells in steady state? check_media->check_cells Yes solution_media Use dialyzed serum / defined media check_media->solution_media No solution_cells Optimize cell culture conditions check_cells->solution_cells No end Problem Resolved check_cells->end Yes solution_time->end solution_media->end solution_cells->end

Caption: Troubleshooting logic for low 13C enrichment.

References

How to minimize isotopic dilution in 13C tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution in their 13C tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic dilution and why is it a problem in 13C tracer studies?

A: Isotopic dilution is the decrease in the enrichment of a 13C-labeled metabolite pool by the influx of unlabeled (12C) counterparts. This can occur from various sources, such as endogenous unlabeled stores, unlabeled components in the experimental medium, or contamination during sample preparation.[1][2] Isotopic dilution is problematic because it reduces the signal-to-noise ratio of the 13C-labeled analytes, which can complicate the detection of low-abundance metabolites and introduce inaccuracies in metabolic flux calculations.

Q2: What are the primary sources of isotopic dilution in cell culture experiments?

A: The main sources of isotopic dilution in in-vitro studies include:

  • Unlabeled precursors in the culture medium: Standard media supplements like fetal bovine serum (FBS) contain unlabeled glucose, amino acids, and other metabolites that compete with the 13C tracer.[1]

  • Intracellular storage pools: Cells can store unlabeled metabolites (e.g., glycogen, lipids) which can be mobilized and dilute the labeled pools.

  • Contribution from unlabeled tracers: If using multiple tracers, the unlabeled portion of one tracer can dilute the labeled pool of another.

  • Contamination during sample handling: Introduction of unlabeled material during sample extraction, processing, or analysis.[2]

Q3: How can I minimize isotopic dilution during the experimental setup?

A: Careful experimental design is crucial. Key strategies include:

  • Use of specialized media: Whenever possible, use custom media that lack the unlabeled version of your tracer.[1] For example, if using [U-13C6]glucose, use a glucose-free DMEM.

  • Dialyzed fetal bovine serum (dFBS): If serum is required, use dFBS to reduce the concentration of small unlabeled metabolites.

  • Tracer selection and optimization: The choice of tracer can significantly impact the labeling patterns and precision of flux estimations.[3][4][5] Computational tools can help identify the optimal tracer or combination of tracers for a specific metabolic network.[3][6]

  • Pre-incubation with unlabeled medium: Before introducing the 13C tracer, a pre-incubation step with an unlabeled medium can help wash out and equilibrate extracellular metabolite levels.[7]

Q4: What are the best practices for sample preparation to avoid isotopic dilution?

A: Rigorous sample preparation is critical. Follow these guidelines:

  • Rapid quenching of metabolism: Immediately halt enzymatic activity to prevent further metabolism and dilution of labeled intermediates. This is often achieved by rapid cooling, for example, with cold saline or a quenching solution.[8]

  • Efficient extraction: Use optimized extraction protocols to ensure complete and reproducible recovery of metabolites.

  • Minimize contamination: Use high-purity solvents and reagents. Be mindful of potential sources of carbon contamination in your lab environment.

  • Internal standards: The use of fully 13C-labeled biomass as an internal standard can help correct for variability during sample preparation and analysis.[9]

Q5: How do I correct for the natural abundance of 13C in my data?

A: All naturally occurring carbon contains approximately 1.1% 13C, which contributes to the mass isotopomer distribution (MID) of a metabolite.[10][11] This natural abundance must be mathematically corrected to accurately determine the enrichment from the tracer. This is typically done using computational algorithms that subtract the contribution of naturally occurring isotopes from the measured MIDs.[10][12][13] Several software packages and online tools are available for this correction.

Troubleshooting Guides

Troubleshooting Issue 1: Low 13C Enrichment in Target Metabolites
Potential Cause Troubleshooting Step
High concentration of unlabeled precursors in the medium. Switch to a custom medium lacking the unlabeled form of your tracer. If serum is necessary, use dialyzed FBS.[1]
Insufficient incubation time with the 13C tracer. Perform a time-course experiment to determine the time required to reach isotopic steady state for your metabolites of interest.[1]
Dilution from intracellular stores. Consider a pre-incubation period in a medium with the unlabeled substrate to deplete intracellular stores before introducing the 13C tracer.
Inefficient tracer uptake. Verify cell viability and transporter expression. Ensure the tracer concentration is not limiting.
Tracer impurity. Check the isotopic purity of your tracer provided by the manufacturer.
Troubleshooting Issue 2: High Variability in 13C Enrichment Between Replicates
Potential Cause Troubleshooting Step
Inconsistent cell culture conditions. Ensure uniform cell seeding density, growth phase, and media conditions across all replicates.
Variable sample quenching and extraction. Standardize the timing and procedure for quenching and extraction. Use automated or semi-automated methods where possible to improve consistency.
Inconsistent sample volume or cell number. Normalize metabolite levels to cell number or total protein content.
Instrumental variability (GC-MS/LC-MS). Regularly perform system maintenance and calibration.[14][15] Use a quality control sample to monitor instrument performance throughout the analytical run.
Carryover between samples. Implement rigorous wash steps between sample injections on the analytical instrument.[14]

Experimental Protocols

Protocol 1: General Workflow for a 13C Tracer Experiment in Cell Culture
  • Cell Seeding and Growth: Seed cells at a consistent density and allow them to reach the desired growth phase (e.g., exponential phase).

  • Media Exchange (Optional): Aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Add a pre-incubation medium (containing the unlabeled substrate) for a defined period to equilibrate metabolite pools.[7]

  • Introduction of 13C Tracer: Remove the pre-incubation medium and add the experimental medium containing the 13C-labeled tracer.

  • Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into downstream metabolites. This duration should be optimized to reach isotopic steady state.[1]

  • Quenching of Metabolism: Rapidly aspirate the labeling medium and quench the cells by adding a cold quenching solution (e.g., -80°C methanol or cold saline).[8]

  • Metabolite Extraction: Scrape the cells in the presence of the quenching solution and transfer to a collection tube. Perform metabolite extraction using a suitable method (e.g., methanol-water-chloroform extraction).

  • Sample Processing: Centrifuge the extract to pellet cell debris and proteins. Collect the supernatant containing the metabolites.

  • Analysis by Mass Spectrometry: Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distributions.

  • Data Analysis: Correct the raw data for natural 13C abundance and perform metabolic flux analysis.[10][12]

Visualizations

experimental_workflow cluster_prep Experimental Preparation cluster_exp Experiment cluster_analysis Sample Processing & Analysis A Cell Seeding & Growth B Media Exchange (Optional) A->B Equilibrate Pools C Introduce 13C Tracer B->C D Incubation C->D Label Incorporation E Quenching D->E Halt Metabolism F Metabolite Extraction E->F G MS Analysis F->G H Data Correction & Flux Analysis G->H

Caption: A generalized workflow for conducting a 13C tracer experiment in cell culture.

dilution_sources Tracer 13C-Labeled Tracer LabeledPool Intracellular 13C-Labeled Metabolite Pool Tracer->LabeledPool DilutedPool Diluted 13C-Labeled Metabolite Pool LabeledPool->DilutedPool UnlabeledMedium Unlabeled Substrates in Medium (e.g., FBS) UnlabeledMedium->LabeledPool Dilution IntracellularStores Unlabeled Intracellular Stores (e.g., Glycogen) IntracellularStores->LabeledPool Dilution Contamination Contamination during Sample Prep Contamination->LabeledPool Dilution

Caption: Major sources of isotopic dilution in 13C tracer studies.

References

D-Mannose-13C-3 Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannose-13C-3 sample preparation for mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound essential for quantitative mass spectrometry?

A stable isotope-labeled internal standard (IS) is crucial for accurate quantification in LC-MS/MS analysis. Since the IS, in this case, this compound (or more commonly, D-Mannose-13C-6 as found in literature), is chemically identical to the analyte (D-Mannose) but has a different mass, it behaves similarly during sample preparation and analysis. This allows it to effectively compensate for variations in sample extraction recovery, matrix effects, and ionization efficiency, leading to more precise and accurate results.[1][2]

Q2: What is the primary advantage of using LC-MS/MS for D-Mannose quantification?

LC-MS/MS offers high sensitivity and specificity, making it a robust method for quantifying D-Mannose in complex biological matrices like serum or plasma.[1][3] This technique allows for the separation of D-mannose from its epimers, such as glucose and galactose, which can be challenging with other methods.[2] The use of Selected Reaction Monitoring (SRM) provides high specificity by monitoring a specific precursor-to-product ion transition.[1]

Q3: Is derivatization required for the analysis of this compound?

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is often not necessary. A direct, simple, and reproducible LC-MS/MS method for the quantification of D-mannose in human serum has been successfully developed without a derivatization step.[1][2][4]

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is necessary. Sugars like mannose are non-volatile and highly polar, making them unsuitable for direct GC analysis.[5] A two-step derivatization process, typically methoximation followed by silylation (e.g., using MSTFA), is common to increase volatility and reduce polarity.[6][7]

Q4: What are typical precursor and product ions for D-Mannose and its 13C-labeled internal standard in LC-MS/MS?

In negative ionization mode, typical transitions are:

  • D-Mannose: m/z 179 → 59[1]

  • D-Mannose-13C6 (as a proxy for 13C-3): m/z 185 → 92[1]

The specific transitions for this compound would need to be determined based on its fragmentation pattern, but the precursor ion would have a mass of m/z 182.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step
Inefficient Extraction Recovery Review your protein precipitation and extraction protocol. Ensure the correct ratio of organic solvent (e.g., acetonitrile) to the sample is used. Optimize vortexing and centrifugation steps to maximize recovery.[1]
Ion Suppression (Matrix Effect) Dilute the sample post-extraction to reduce the concentration of interfering matrix components.[2] Ensure adequate chromatographic separation from co-eluting matrix components. Evaluate the matrix effect quantitatively as described in the protocols below.
Suboptimal MS Parameters Optimize source parameters (e.g., ion spray voltage, temperature) and compound-dependent parameters (e.g., declustering potential, collision energy) for both D-Mannose and the 13C-labeled internal standard.
Sample Degradation Ensure proper sample handling and storage conditions. Prepare standards and quality control (QC) samples fresh as needed and store them appropriately (e.g., at 4°C).[1]

Issue 2: High Variability and Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the sample, internal standard, and solvents. Use a validated and standardized protocol for all samples.[8]
Lack of a Suitable Internal Standard Always use a stable isotope-labeled internal standard (e.g., this compound) and add it at the very beginning of the sample preparation process to account for variability.[1][2]
Instrument Instability Run quality control (QC) samples periodically throughout the analytical batch to monitor instrument performance.[9] If QC samples show high variability, the instrument may require maintenance or recalibration.
Incomplete Derivatization (GC-MS) For GC-MS, ensure derivatization reactions go to completion by optimizing reaction time and temperature.[6][7] The presence of multiple peaks for a single sugar may indicate incomplete derivatization.[7]

Issue 3: Inaccurate Quantification

Potential Cause Troubleshooting Step
Poor Linearity of Calibration Curve Prepare fresh calibration standards and ensure they cover the expected concentration range of your samples.[1] Use a suitable regression model (e.g., linear, weighted) for the calibration curve. A correlation coefficient (r²) > 0.99 is generally desired.
Isotopic Contribution Correct for the natural abundance of stable isotopes, especially if you are working with low levels of enrichment or high-resolution mass spectrometry.[10]
Matrix Effects A significant matrix effect can lead to either enhancement or suppression of the signal, causing inaccurate quantification. Evaluate the matrix effect by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.[1] If the effect is significant (>15%), further sample cleanup or dilution may be necessary.

Experimental Protocols

Protocol 1: LC-MS/MS Sample Preparation from Human Serum

This protocol is adapted from a validated method for D-Mannose quantification.[1]

  • Standard and QC Preparation:

    • Prepare stock solutions of D-Mannose and this compound (Internal Standard, IS) in water.

    • Create a series of standard samples by spiking D-Mannose stock solution into a surrogate blank serum (e.g., 4% BSA in PBS) to achieve final concentrations ranging from 1 to 50 µg/mL.

    • Prepare low, medium, and high concentration Quality Control (QC) samples in the same manner.

  • Sample Extraction and Deproteinization:

    • To a 50 µL aliquot of your serum sample, standard, or QC, add 5 µL of the IS working solution.

    • Add 100 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge for 10 minutes at 20,800 x g at room temperature.

  • Drying and Reconstitution:

    • Transfer 100 µL of the supernatant to a clean tube.

    • Dry the supernatant under a stream of nitrogen gas in a 40°C water bath for approximately 40 minutes.

    • Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.

    • Vortex for 30 seconds and centrifuge.

  • LC-MS/MS Analysis:

    • Transfer the supernatant from the reconstituted sample to an autosampler vial for injection.

LCMS_Workflow start Start: Serum Sample (50 µL) add_is Add Internal Standard (this compound) start->add_is deproteinize Deproteinize: Add Acetonitrile (100 µL) Vortex add_is->deproteinize centrifuge1 Centrifuge (20,800 x g, 10 min) deproteinize->centrifuge1 supernatant Collect Supernatant (100 µL) centrifuge1->supernatant dry Dry Down (Nitrogen, 40°C) supernatant->dry reconstitute Reconstitute: 0.1% Formic Acid (100 µL) Vortex & Centrifuge dry->reconstitute analyze Analyze: LC-MS/MS reconstitute->analyze

Caption: LC-MS/MS sample preparation workflow for D-Mannose analysis.

Protocol 2: Derivatization for GC-MS Analysis

This is a general two-step protocol for preparing sugars for GC-MS analysis.[6][7]

  • Lyophilization:

    • Ensure your sample extract is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all water, which can interfere with the derivatization reagents.

  • Step 1: Methoximation:

    • Add a solution of methoxyamine hydrochloride (MeOx) in pyridine to your dried sample.

    • Incubate at a controlled temperature (e.g., 37°C) with shaking for approximately 90 minutes. This step converts carbonyl groups to oximes, preventing ring formation and reducing the number of isomers.[6][7]

  • Step 2: Silylation (TMS Derivatization):

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at a controlled temperature (e.g., 37°C) with shaking for approximately 30 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, increasing volatility.[6][7]

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection into the GC-MS.

GCMS_Workflow start Start: Dried Sample Extract methoximation Step 1: Methoximation (MeOx in Pyridine) Incubate (e.g., 90 min, 37°C) start->methoximation silylation Step 2: Silylation (MSTFA) Incubate (e.g., 30 min, 37°C) methoximation->silylation analyze Analyze: GC-MS silylation->analyze

Caption: General derivatization workflow for GC-MS analysis of sugars.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for D-Mannose quantification in human serum.[1]

Table 1: Calibration Curve and Quality Control Parameters

ParameterValue
Linearity Range1–50 µg/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)1 µg/mL
Upper Limit of Quantification (ULOQ)50 µg/mL

Table 2: Method Validation Performance

ParameterQC LevelValue
Extraction Recovery Low (2.5 µg/mL)104.1%
Medium (10 µg/mL)105.5%
High (40 µg/mL)104.8%
Matrix Effect Low (2.5 µg/mL)100.0%
Medium (10 µg/mL)96.9%
High (40 µg/mL)97.0%
Intra-day Precision (RSD) All Levels< 2%
Inter-day Precision (RSD) All Levels< 2%
Intra-day Accuracy (% Bias) All Levels< 2%
Inter-day Accuracy (% Bias) All Levels< 2%

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 13C-Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of mass spectrometry for the analysis of 13C-labeled metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 13C-labeled metabolites, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing a low signal-to-noise ratio for my 13C-labeled metabolites?

Possible Causes and Solutions:

  • Suboptimal Ionization: Electrospray ionization (ESI) is highly susceptible to ion suppression from matrix components.[1]

    • Solution: Optimize ESI source parameters such as spray voltage, gas temperatures, and flow rates. Consider using a different ionization technique if available, like atmospheric pressure chemical ionization (APCI), which can be less prone to matrix effects for certain compounds.

  • Inefficient Chromatographic Separation: Poor separation can lead to co-elution of metabolites with interfering matrix components, causing ion suppression.[1][2]

    • Solution: Optimize your liquid chromatography (LC) method. For polar metabolites, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4] For non-polar metabolites, Reversed-Phase Liquid Chromatography (RPLC) is often suitable. Adjusting the gradient, flow rate, and column chemistry can improve peak shape and resolution, thereby increasing the signal-to-noise ratio.[5]

  • Inadequate Sample Cleanup: Complex biological matrices can introduce a significant number of interfering compounds.

    • Solution: Implement a more rigorous sample preparation protocol. This could include solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances like salts and lipids.[6]

  • Low Abundance of Labeled Metabolite: The concentration of your target metabolite may be below the instrument's limit of detection.

    • Solution: Increase the amount of sample injected if possible. Alternatively, explore more sensitive mass spectrometry platforms, such as a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted analysis.[3][4]

Question: My quantitative results for 13C-labeled metabolites are inconsistent and show high variability. What could be the cause?

Possible Causes and Solutions:

  • Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement, affecting quantitation.[1][2][7]

    • Solution: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte.[3][8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization.[3] If a specific SIL-IS is not available, a uniformly 13C-labeled cell extract from a similar biological system can be used as a global internal standard.[7]

  • Incomplete Isotopic Labeling: If cells have not reached isotopic steady state, the fractional labeling of metabolites will vary, leading to inconsistent measurements.

    • Solution: Ensure that cells are cultured in the 13C-labeled medium for a sufficient number of cell doublings to achieve a high degree of labeling.[9] For metabolic flux analysis, it's crucial to operate under conditions of metabolic and isotopic steady state.[10]

  • Errors in Data Processing: Incorrectly accounting for the natural abundance of isotopes can introduce errors in the calculated labeling incorporation.

    • Solution: Use appropriate software tools to correct for the natural abundance of 13C and other isotopes in your mass spectrometry data before performing flux analysis.[11][12][13]

Frequently Asked Questions (FAQs)

1. What is the best type of mass spectrometer for analyzing 13C-labeled metabolites?

The choice of mass spectrometer depends on the experimental goal.

  • For targeted quantification of a known set of metabolites, a triple quadrupole (QqQ) mass spectrometer offers unparalleled sensitivity and a wide linear dynamic range when operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[3][4]

  • For untargeted metabolomics and metabolic flux analysis , a high-resolution mass spectrometer (HRMS) , such as an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is preferred.[14][15] HRMS provides high mass accuracy, which is crucial for identifying unknown metabolites and resolving isotopologues.[14]

2. How can I minimize matrix effects in my experiments?

Minimizing matrix effects is critical for accurate quantification. Key strategies include:

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects.[3][8] The SIL-IS should be added to the sample as early as possible in the sample preparation workflow.[3]

  • Effective Sample Preparation: Employ cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components from the sample matrix.[6]

  • Chromatographic Separation: Good chromatographic resolution separates analytes from co-eluting matrix components that can cause ion suppression or enhancement.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization.[16]

3. What is Isotopic Ratio Outlier Analysis (IROA)?

Isotopic Ratio Outlier Analysis (IROA) is a technique that uses samples isotopically labeled with a specific ratio of 13C (e.g., 5% and 95%) to differentiate biological signals from artifacts.[17][18] By mixing a sample labeled at 5% 13C with a control sample labeled at 95% 13C, a characteristic isotopic pattern is created for all biologically derived metabolites. This allows for easy identification of true metabolites from background noise and provides the exact number of carbon atoms in the molecule, which significantly aids in its identification.[17]

4. How do I correct for the natural abundance of 13C in my data?

All carbon-containing molecules have a natural abundance of approximately 1.1% 13C. This must be corrected for to accurately determine the extent of labeling from your tracer. This correction is typically performed using specialized software packages designed for metabolic flux analysis.[11][12] These programs use algorithms to deconvolute the measured mass isotopomer distributions and remove the contribution from naturally occurring isotopes.[13]

5. What are the key considerations for sample preparation of 13C-labeled metabolites?

A robust sample preparation protocol is essential for obtaining high-quality data. Key considerations include:

  • Rapid Quenching of Metabolism: To accurately capture the metabolic state of the cells, metabolism must be stopped instantly. This is often achieved by rapid cooling with cold methanol or other quenching solutions.

  • Efficient Extraction: The extraction solvent should be chosen to efficiently extract the metabolites of interest. A common choice for polar metabolites is a mixture of acetonitrile, methanol, and water.[19]

  • Inclusion of Internal Standards: As mentioned previously, adding stable isotope-labeled internal standards early in the workflow is crucial for accurate quantification.[3]

  • Removal of Interfering Substances: The protocol should aim to remove proteins, lipids, and salts that can interfere with the analysis.[6]

Quantitative Data Summary

The following table summarizes the reported detection limits for different mass spectrometry platforms used in the analysis of central carbon metabolites, highlighting the enhanced sensitivity of triple quadrupole instruments for targeted analysis.

Mass Spectrometer TypeDetection ModeIn-Column Detection Limits (fmol)Reference
Triple Quadrupole (QqQ)MRM6.8 - 304.7[4]
Quadrupole Time-of-Flight (QTOF)Full Scan28.7 - 881.5[4]

Experimental Protocols

Protocol 1: HILIC-Based LC-MS for Polar 13C-Labeled Metabolites

This protocol is adapted from methodologies described for the analysis of polar metabolites.[3][20]

  • Sample Extraction:

    • Quench metabolism by rapidly adding cold (-80°C) 80% methanol to the cell culture or tissue.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Add a stable isotope-labeled internal standard mixture.

    • Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for HILIC analysis (e.g., 90% acetonitrile).

  • LC-MS Analysis:

    • LC Column: Use a HILIC column suitable for polar analytes (e.g., BEH Z-HILIC).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with an appropriate buffer (e.g., ammonium acetate).

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B to elute the polar compounds.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) or a triple quadrupole mass spectrometer for targeted analysis.

    • Ionization Mode: ESI in either positive or negative mode, depending on the analytes of interest.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_proc Data Processing Quenching 1. Quench Metabolism (e.g., Cold Methanol) IS_Spike Add Internal Standards (13C-labeled) Quenching->IS_Spike Extraction 2. Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Cleanup 3. Protein & Lipid Removal (e.g., Centrifugation) Extraction->Cleanup IS_Spike->Extraction Drying 4. Drying & Reconstitution Cleanup->Drying LC 5. Chromatographic Separation (e.g., HILIC or RPLC) Drying->LC MS 6. Mass Spectrometry (HRMS or QqQ) LC->MS Peak_Picking 7. Peak Picking & Integration MS->Peak_Picking Correction 8. Isotope Correction (Natural Abundance) Peak_Picking->Correction Quant 9. Quantification & Flux Analysis Correction->Quant

Caption: Experimental workflow for 13C-labeled metabolite analysis.

Troubleshooting_Logic start Low Signal-to-Noise Ratio cause1 Suboptimal Ionization? start->cause1 cause2 Poor Chromatography? start->cause2 cause3 Matrix Effects? start->cause3 cause4 Low Analyte Concentration? start->cause4 solution1 Optimize Source Parameters cause1->solution1 solution2 Optimize LC Method (Gradient, Column) cause2->solution2 solution3 Improve Sample Cleanup Use Internal Standards cause3->solution3 solution4 Increase Sample Amount Use more sensitive MS (QqQ) cause4->solution4

References

Technical Support Center: Tracing the Metabolic Fate of D-Mannose-13C-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Mannose-13C-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic tracing experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem IDQuestionPotential CausesSuggested Solutions
DMAN13C3-001 Why am I observing low or no incorporation of the 13C label into my target metabolites? 1. Inefficient cellular uptake of this compound.2. Rapid catabolism and dilution of the label.3. Low activity of the metabolic pathway of interest.4. Issues with sample preparation leading to loss of labeled metabolites.5. Insufficient incubation time with the tracer.1. Verify the expression of glucose transporters (GLUTs) in your cell model, as mannose uptake is facilitated by them. Consider optimizing tracer concentration.2. Increase the concentration of this compound in the medium. For in vivo studies, consider the route of administration and clearance rates.[1]3. Stimulate the pathway if possible, or use a more sensitive detection method.4. Review your quenching and extraction protocols to ensure they are suitable for polar metabolites. Use ice-cold solutions and minimize sample handling time.5. Perform a time-course experiment to determine the optimal labeling duration.
DMAN13C3-002 The mass isotopologue distribution (MID) is complex and difficult to interpret. How can I simplify the analysis? 1. Contribution from endogenous (unlabeled) mannose.2. Interconversion of mannose and fructose, leading to label scrambling.[1]3. Natural abundance of 13C in other carbon sources.4. Overlapping peaks in the mass spectrometry data.1. Measure the unlabeled mannose pool size to account for its contribution.2. Use software tools that can model and correct for metabolic cycling. Consider using other labeled tracers in parallel to better constrain the model.3. Correct for the natural 13C abundance using established algorithms or software.[2]4. Optimize your chromatography to improve peak separation. Use high-resolution mass spectrometry to distinguish between isotopologues with small mass differences.
DMAN13C3-003 I am seeing unexpected labeled species, or the labeling pattern doesn't match my expected metabolic pathway. 1. Contamination of the this compound tracer.2. Presence of alternative or "promiscuous" metabolic pathways.3. Isotope exchange reactions.4. Inaccurate metabolic network model used for data interpretation.1. Verify the isotopic and chemical purity of your tracer using NMR or mass spectrometry.2. Consult the literature for known alternative mannose metabolism pathways in your specific biological system.3. Be aware of reversible reactions that can lead to non-intuitive labeling patterns.4. Refine your metabolic model to include all relevant pathways and cellular compartments.
DMAN13C3-004 My results are not reproducible between experiments. 1. Inconsistent cell culture conditions (e.g., cell density, growth phase, media composition).2. Variability in tracer administration (concentration, timing).3. Inconsistent sample collection and processing.4. Instability of the mass spectrometer.1. Standardize all cell culture parameters meticulously.2. Ensure precise and consistent addition of the tracer.3. Follow a strict and standardized protocol for sample quenching, extraction, and storage.4. Regularly calibrate and tune the mass spectrometer. Use an internal standard for normalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of D-Mannose in mammalian cells?

A1: D-Mannose is first phosphorylated to mannose-6-phosphate (M6P) by hexokinase. M6P can then be isomerized to fructose-6-phosphate (F6P) by mannose phosphate isomerase (MPI), entering glycolysis. Alternatively, M6P can be converted to mannose-1-phosphate, which is then activated to GDP-mannose, a key precursor for glycosylation reactions.[1]

Q2: How does the metabolism of this compound differ from that of [U-13C6]glucose?

A2: While both are hexoses and enter central carbon metabolism, their entry points and primary roles differ. Glucose is the primary fuel for glycolysis. Mannose can enter glycolysis via F6P, but a significant portion is channeled into glycosylation pathways. Tracing with this compound provides a more direct view of the flux into glycosylation precursors.

Q3: What are the recommended analytical techniques for tracing this compound?

A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS often requires derivatization of the polar metabolites but can provide excellent separation and fragmentation patterns. LC-MS is well-suited for analyzing a wide range of polar metabolites without derivatization. High-resolution mass spectrometry is recommended for accurate isotopologue analysis.

Q4: How do I correct for the natural abundance of 13C in my samples?

A4: Correction for natural 13C abundance is crucial for accurate metabolic flux analysis. This can be done using various software packages and algorithms that use the known natural abundance of isotopes and the chemical formula of the metabolite to calculate and subtract the contribution of naturally occurring 13C.[2]

Q5: Can I use this compound for in vivo studies?

A5: Yes, this compound can be used in in vivo studies. However, careful consideration must be given to the route of administration, dosage, and the pharmacokinetics of mannose. Monitoring the enrichment of the tracer in plasma is important for interpreting the labeling patterns in tissues.[1]

Experimental Protocols

Protocol 1: In Vitro this compound Labeling of Adherent Cells
  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency (typically 70-80%).

  • Tracer Introduction:

    • Prepare labeling medium by supplementing base medium (e.g., DMEM without glucose and mannose) with this compound at the desired final concentration (e.g., 1 mM). Also supplement with other necessary nutrients like glutamine and dialyzed serum.

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Incubate on dry ice for 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • For GC-MS analysis, derivatize the dried metabolites (e.g., using methoximation followed by silylation).

    • For LC-MS analysis, reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile).

  • Mass Spectrometry Analysis: Analyze the samples using a GC-MS or LC-MS system to determine the mass isotopologue distribution of target metabolites.

Protocol 2: Data Analysis Workflow
  • Peak Integration and Identification: Identify and integrate the peaks corresponding to your target metabolites using the appropriate software for your MS system.

  • Natural Abundance Correction: Correct the raw mass isotopologue distributions for the natural abundance of 13C and other isotopes.

  • Metabolic Flux Analysis (MFA): Use software like INCA or Metran to fit the corrected MIDs to a metabolic network model and estimate intracellular fluxes.

  • Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.

Visualizations

Metabolic_Fate_of_DMannose ext_mannose This compound (Extracellular) int_mannose This compound (Intracellular) ext_mannose->int_mannose GLUTs m6p Mannose-6-P-13C-3 int_mannose->m6p Hexokinase f6p Fructose-6-P-13C-3 m6p->f6p MPI m1p Mannose-1-P-13C-3 m6p->m1p PMM glycolysis Glycolysis f6p->glycolysis gdp_man GDP-Mannose-13C-3 m1p->gdp_man GMPP glycosylation Glycosylation (Glycoproteins, Glycolipids) gdp_man->glycosylation Troubleshooting_Workflow start Problem Encountered check_uptake Low 13C Incorporation? start->check_uptake check_protocol Review Experimental Protocol check_uptake->check_protocol Yes check_purity Unexpected Labeled Species? check_uptake->check_purity No optimize_conc Optimize Tracer Concentration check_protocol->optimize_conc end Problem Resolved optimize_conc->end verify_tracer Verify Tracer Purity check_purity->verify_tracer Yes check_reproducibility Poor Reproducibility? check_purity->check_reproducibility No refine_model Refine Metabolic Model verify_tracer->refine_model refine_model->end standardize Standardize Procedures check_reproducibility->standardize Yes check_reproducibility->end No standardize->end

References

Ensuring stability of D-Mannose-13C-3 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of D-Mannose-13C-3 during experimental procedures. The following information is based on the known stability of D-Mannose and is expected to be directly applicable to its isotopically labeled form, this compound.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.

Potential Cause Troubleshooting Steps
Degradation during storage - Verify storage conditions: Solid this compound should be stored at room temperature, protected from light and moisture.[1] - Aqueous stock solutions: For short-term storage (up to one month), store at 4°C. For longer-term storage (up to 6 months), aliquot and store at -80°C.[2][3] Avoid repeated freeze-thaw cycles. Some suppliers recommend fresh preparation of aqueous solutions for in-vivo experiments.[3]
pH-induced degradation - Check the pH of your solution: D-Mannose is more susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Hydrolysis can occur under acidic conditions.[4][5][6] - Buffering: If your experimental conditions require a specific pH, use a suitable buffer to maintain pH stability.
Contamination - Use sterile, high-purity solvents: Microbial contamination can lead to the degradation of sugars. - Filter-sterilize solutions: For long-term storage or sensitive applications, consider filter-sterilizing aqueous solutions.

Issue 2: Appearance of unexpected peaks during analytical runs (e.g., HPLC, LC-MS/MS).

Potential Cause Troubleshooting Steps
Anomerization In aqueous solutions, D-Mannose exists as an equilibrium mixture of α and β anomers, primarily in the pyranose form.[7] This can result in two distinct peaks or a broadened peak depending on the analytical method and separation conditions. This is a normal characteristic and not a sign of degradation.
Maillard Reaction - Check for the presence of amines: In the presence of amino acids or proteins, especially with heating, D-Mannose can undergo the Maillard reaction, leading to a variety of breakdown products.[8] - Control temperature: If possible, perform experiments at lower temperatures when amines are present.
Solvent interactions - Solvent purity: Ensure the use of high-purity solvents (e.g., HPLC or LC-MS grade) to avoid interference from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound is stable and should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1]

Q2: How should I prepare and store stock solutions of this compound?

For optimal stability, prepare stock solutions in high-purity water or a suitable buffer. For storage, refer to the table below.

Storage Duration Recommended Temperature Notes
Up to 24 hoursRoom Temperature (15-30°C)Recommended for immediate use.[9]
Up to 1 month4°C or -20°CPrepare fresh standards monthly for quantitative analysis.[2][3]
Up to 6 months-80°CAliquot to avoid repeated freeze-thaw cycles.[3]

Q3: Is this compound sensitive to pH?

Yes, like other monosaccharides, this compound is more susceptible to degradation at extreme pH values, particularly when combined with high temperatures. Acid hydrolysis can break down the sugar.[4][5][6][10] It is advisable to maintain solutions at a neutral or near-neutral pH unless experimentally required.

Q4: Can I heat solutions containing this compound?

Heating aqueous solutions of this compound, especially in the presence of amino acids or proteins, can initiate the Maillard reaction, leading to degradation and the formation of various byproducts.[8] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Q5: What analytical methods are suitable for quantifying this compound and assessing its stability?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are commonly used and effective methods for the quantification of D-Mannose.[2] These techniques can separate D-Mannose from other sugars and potential degradation products, making them ideal for stability studies.

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution

This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions (e.g., varying pH and temperature).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in a known volume of high-purity water or a pre-defined buffer to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Experimental Conditions:

    • Aliquot the stock solution into several sterile tubes.

    • Adjust the pH of the aliquots to the desired levels using dilute acid or base.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, room temperature, 37°C, 60°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each experimental condition.

    • Immediately freeze the aliquot at -80°C to halt any further degradation until analysis.

  • Quantification:

    • Thaw the samples.

    • Analyze the concentration of this compound in each sample using a validated LC-MS/MS or HPLC method.

    • Compare the concentrations at each time point to the initial (time 0) concentration to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Experimental Conditions (pH, Temperature) prep_stock->aliquot incubate Incubate Samples aliquot->incubate sampling Collect Samples at Time Points (t=0, t=24h, t=48h...) incubate->sampling freeze Flash Freeze Samples at -80°C sampling->freeze analysis Quantify this compound (LC-MS/MS or HPLC) freeze->analysis data Calculate Degradation Rate analysis->data

Caption: Workflow for this compound stability testing.

degradation_pathway cluster_maillard Maillard Reaction mannose This compound schiff_base Schiff Base Formation mannose->schiff_base amino_acid Amino Acid / Protein amino_acid->schiff_base heat Heat heat->schiff_base amadori Amadori Rearrangement schiff_base->amadori degradation_products Advanced Glycation End-products (e.g., Melanoidins) amadori->degradation_products

Caption: Simplified Maillard reaction pathway for D-Mannose.

References

Validation & Comparative

A Comparative Guide to Tracing Glycolytic Pathways: D-Mannose-13C-3 vs. 13C-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients through pathways like glycolysis is paramount for advancements in disease research and drug development. Stable isotope tracers have emerged as indispensable tools for elucidating these complex networks. While various isotopologues of 13C-glucose are the established gold standard for tracing central carbon metabolism, the potential of other labeled monosaccharides, such as D-Mannose-13C-3, presents an intriguing alternative.

This guide provides a comprehensive and objective comparison of this compound and 13C-glucose for the purpose of tracing glycolytic pathways. By examining their distinct metabolic entry points and the resulting labeling patterns in downstream metabolites, we aim to equip researchers with the knowledge to make informed decisions about tracer selection for their specific experimental needs.

Introduction to Metabolic Tracing in Glycolysis

Metabolic flux analysis (MFA) using stable isotope-labeled substrates allows for the quantitative tracking of atoms through metabolic pathways.[1] By introducing a substrate enriched with a heavy isotope, such as carbon-13 (¹³C), researchers can measure the incorporation of this label into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The resulting mass isotopomer distributions (MIDs) provide a detailed picture of pathway activity and can reveal the relative contributions of different metabolic routes.[1]

Glycolysis, the catabolic pathway that converts glucose to pyruvate, is a central hub of cellular metabolism. Tracing this pathway is crucial for understanding energy production, biosynthesis, and the metabolic reprogramming observed in diseases like cancer.

Metabolic Entry and Fates: D-Mannose vs. Glucose

The fundamental difference between D-Mannose and D-Glucose as tracers lies in their points of entry into the glycolytic pathway.

D-Glucose is transported into the cell and phosphorylated by hexokinase to glucose-6-phosphate (G6P), initiating the glycolytic cascade.

D-Mannose , a C-2 epimer of glucose, is also transported into the cell and phosphorylated by hexokinase to mannose-6-phosphate (M6P).[3] Subsequently, phosphomannose isomerase (PMI) converts M6P to fructose-6-phosphate (F6P), a key intermediate in the glycolytic pathway.[3][4] This entry point, downstream of the initial steps of glycolysis, is a critical factor in the differential labeling patterns observed when using mannose-based tracers.

Comparative Analysis of Tracer Performance

The choice of a specific ¹³C-labeled tracer significantly influences the precision with which metabolic fluxes can be estimated.[5][6] While direct experimental data comparing this compound to various 13C-glucose isotopologues is limited, we can infer their performance based on their metabolic routes.

For this comparison, we will consider the hypothetical labeling patterns generated by This compound and a commonly used glucose tracer, [3-¹³C]-glucose .

Intermediate MetaboliteExpected Predominant Labeled Isotopologue from [3-¹³C]-GlucoseExpected Predominant Labeled Isotopologue from this compoundRationale for Difference
Glucose-6-Phosphate (G6P) M+1Unlabeled (M+0)D-Mannose enters glycolysis downstream of G6P formation.
Fructose-6-Phosphate (F6P) M+1M+1Both tracers introduce a ¹³C label at the third carbon position of this intermediate.
Fructose-1,6-Bisphosphate (F1,6BP) M+1M+1The label is retained through the subsequent phosphorylation step.
Dihydroxyacetone Phosphate (DHAP) M+1M+1F1,6BP is cleaved into DHAP and GAP, with the label on the third carbon of DHAP.
Glyceraldehyde-3-Phosphate (GAP) Unlabeled (M+0)Unlabeled (M+0)The ¹³C label from the third carbon of the hexose is retained in DHAP.
3-Phosphoglycerate (3PG) Unlabeled (M+0)Unlabeled (M+0)Derived from unlabeled GAP.
Phosphoenolpyruvate (PEP) Unlabeled (M+0)Unlabeled (M+0)Derived from unlabeled 3PG.
Pyruvate Unlabeled (M+0)Unlabeled (M+0)Derived from unlabeled PEP.
Lactate Unlabeled (M+0)Unlabeled (M+0)Derived from unlabeled Pyruvate.
Alanine Unlabeled (M+0)Unlabeled (M+0)Derived from unlabeled Pyruvate.
Citrate (first turn of TCA cycle) Unlabeled (M+0)Unlabeled (M+0)Derived from unlabeled Acetyl-CoA.

Note: This table presents a simplified, hypothetical scenario. The actual isotopologue distribution can be more complex due to factors like pathway reversibility and contributions from other metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable metabolic tracing experiments. Below are representative protocols for ¹³C-glucose and a proposed adaptation for this compound tracing.

Protocol 1: ¹³C-Glucose Metabolic Labeling

This protocol is adapted for adherent cell cultures and aims to achieve isotopic steady state in glycolytic intermediates.

1. Cell Culture and Media Preparation:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare labeling medium by supplementing glucose-free DMEM with the desired concentration of the ¹³C-glucose tracer (e.g., 10 mM [3-¹³C]-glucose) and other necessary components like dialyzed fetal bovine serum and glutamine.

2. Isotope Labeling:

  • Aspirate the standard growth medium from the cell culture plates.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C-glucose labeling medium to the cells.

  • Incubate the cells for a duration sufficient to reach isotopic steady state for glycolytic intermediates, typically ranging from 30 minutes to several hours.[7][8]

3. Metabolite Extraction:

  • Place the culture plates on ice and aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plates.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cellular debris.

4. Sample Analysis:

  • Collect the supernatant containing the extracted metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites if necessary for GC-MS analysis.

  • Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopomer distribution of glycolytic intermediates.

Protocol 2: Proposed this compound Metabolic Labeling

This protocol is a proposed adaptation for tracing with this compound.

1. Cell Culture and Media Preparation:

  • Culture cells as described in Protocol 1.

  • Prepare a custom labeling medium containing a physiological concentration of unlabeled glucose (e.g., 5 mM) and the desired concentration of this compound (e.g., 1 mM). The presence of glucose is important as many cells primarily rely on it for viability.

2. Isotope Labeling:

  • Follow the same procedure as in Protocol 1 for washing and adding the labeling medium.

  • The incubation time may need to be optimized to account for the kinetics of mannose uptake and metabolism.

3. Metabolite Extraction and Analysis:

  • Follow the same procedures for metabolite extraction and analysis as described in Protocol 1.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the entry points and metabolic fates of D-Mannose and D-Glucose in the context of glycolysis.

Glycolysis_Tracers cluster_glucose 13C-Glucose Pathway cluster_mannose This compound Pathway 13C-Glucose 13C-Glucose Glucose-6-Phosphate Glucose-6-Phosphate 13C-Glucose->Glucose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Phosphoglucose Isomerase This compound This compound Mannose-6-Phosphate Mannose-6-Phosphate This compound->Mannose-6-Phosphate Hexokinase Mannose-6-Phosphate->Fructose-6-Phosphate Phosphomannose Isomerase Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate DHAP Dihydroxyacetone Phosphate Fructose-1,6-Bisphosphate->DHAP GAP Glyceraldehyde-3- Phosphate Fructose-1,6-Bisphosphate->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate

Caption: Metabolic entry of 13C-Glucose and this compound into glycolysis.

Experimental_Workflow cluster_experiment Isotope Tracing Experiment cluster_analysis Data Analysis Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Add 13C-Tracer Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Quench Metabolism MS Analysis MS Analysis Metabolite Extraction->MS Analysis LC-MS or GC-MS Data Interpretation Data Interpretation MS Analysis->Data Interpretation Determine MIDs Flux Analysis Flux Analysis Data Interpretation->Flux Analysis Calculate Fluxes

References

Comparing D-Mannose-13C-3 and uniformly labeled D-Mannose-13C6

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to D-Mannose-13C-3 and Uniformly Labeled D-Mannose-13C6 for Metabolic Research

For researchers in the fields of metabolomics, drug development, and cell biology, isotopic tracers are indispensable tools for elucidating metabolic pathways. Among these, isotopically labeled sugars such as D-mannose offer a window into central carbon metabolism and glycosylation pathways. This guide provides a detailed comparison of two key isotopic forms of D-mannose: this compound, a positionally labeled isomer, and D-Mannose-13C6, a uniformly labeled isomer. This comparison is based on established principles of metabolic flux analysis (MFA) and experimental data from studies using analogous 13C-labeled glucose tracers, given the absence of direct comparative studies between these two specific mannose isotopes.

Introduction to 13C-Labeled D-Mannose in Metabolic Tracing

D-mannose is a C-2 epimer of glucose and plays a crucial role in glycoprotein synthesis and enters the glycolytic pathway after conversion to fructose-6-phosphate.[1][2][3] The use of stable isotope-labeled mannose, such as 13C-labeled variants, allows researchers to trace the fate of mannose carbons through various metabolic pathways. This is typically achieved using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of 13C into downstream metabolites.[4][5] The choice between a positionally labeled and a uniformly labeled tracer depends on the specific research question and the metabolic pathways being investigated.[6][7]

Comparison of this compound and D-Mannose-13C6

The primary distinction between this compound and D-Mannose-13C6 lies in the placement of the 13C isotope. This difference dictates their utility in metabolic studies.

FeatureThis compound (Positionally Labeled)D-Mannose-13C6 (Uniformly Labeled)
Labeling Pattern Only the third carbon atom is a 13C isotope.All six carbon atoms are 13C isotopes.
Primary Application Elucidating specific reaction mechanisms and pathway branch points. Particularly useful for distinguishing between pathways that process the carbon backbone differently, such as the Pentose Phosphate Pathway (PPP) versus glycolysis.[6]Tracing the overall contribution of mannose to downstream metabolites and biomass. Ideal for determining the general fate of the carbon skeleton.[8][9]
Analytical Complexity Requires methods that can resolve positional isotopomers, such as NMR or specific GC-MS fragmentation analysis.[10][11]Can be readily traced using standard mass spectrometry by observing the mass shift corresponding to the incorporation of six 13C atoms.[4]
Information Yield Provides detailed information on carbon atom rearrangements, offering insights into enzyme mechanisms and the relative activity of converging pathways.[12][13]Gives a clear picture of the overall flux of mannose into various metabolic pools but provides less detail on specific pathway splits.
Cost-Effectiveness Often more expensive to synthesize due to the specific placement of the isotope.Generally more cost-effective for studies requiring a general tracer of carbon flow.

Experimental Applications and Protocols

The choice between this compound and D-Mannose-13C6 will dictate the experimental design and the type of data that can be obtained.

This compound for Resolving Pathway Bifurcations

Application: A key application for a positionally labeled sugar like this compound is to dissect the flux through the Pentose Phosphate Pathway (PPP) versus glycolysis. When D-mannose enters glycolysis, it is converted to fructose-6-phosphate. The subsequent cleavage of fructose-1,6-bisphosphate results in two three-carbon units. The position of the 13C label from this compound will be in a specific position in the resulting triose phosphates. In contrast, the PPP involves decarboxylation steps that would remove the C1 carbon. While this compound does not directly probe this initial step, the scrambling of carbons in the non-oxidative PPP will result in a different labeling pattern in downstream metabolites compared to direct glycolytic processing.

Experimental Protocol: 13C Metabolic Flux Analysis using GC-MS

This protocol is adapted from studies using positionally labeled glucose for MFA.[4][14]

  • Cell Culture and Labeling: Culture cells of interest to mid-log phase. Replace the standard medium with a medium containing this compound as the primary carbon source. The concentration should be carefully chosen to be physiologically relevant. Incubate for a duration sufficient to reach isotopic steady-state.

  • Metabolite Extraction: Quench metabolic activity rapidly by aspirating the medium and adding ice-cold methanol. Scrape the cells and collect the cell suspension. Perform a series of freeze-thaw cycles to lyse the cells. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Derivatization: Dry the metabolite extract under a stream of nitrogen. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer. The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the incorporation of 13C.

  • Data Analysis: Analyze the mass spectra to determine the mass isotopomer distribution for key metabolites. This information is then used in computational models to calculate metabolic fluxes.

D-Mannose-13C6 for General Metabolic Fate Mapping

Application: D-Mannose-13C6 is ideal for determining the overall contribution of mannose to various metabolic pathways, such as glycolysis, the TCA cycle, and the synthesis of amino acids and lipids.[15][16] It is also well-suited for tracing the incorporation of mannose into glycoproteins.

Experimental Protocol: Tracing Mannose Incorporation into Glycoproteins

This protocol is based on studies tracing uniformly labeled monosaccharides into glycans.[17]

  • Cell Culture and Labeling: Culture cells in a medium containing D-Mannose-13C6 for a defined period.

  • Protein Extraction and Glycan Release: Harvest the cells, lyse them, and isolate the total protein fraction. Release the N-linked glycans from the glycoproteins using an enzyme such as PNGase F.

  • Glycan Purification and Analysis: Purify the released glycans. Analyze the purified glycans using mass spectrometry (e.g., MALDI-TOF or LC-MS) to determine the mass shift corresponding to the incorporation of one or more D-Mannose-13C6 units.

  • Data Analysis: Quantify the relative abundance of labeled versus unlabeled glycans to determine the rate of mannose incorporation into the glycoprotein pool.

Visualizing Metabolic Pathways and Workflows

To better understand the applications of these tracers, the following diagrams illustrate the metabolic fate of D-mannose and a typical experimental workflow.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Mannose D-Mannose D-Mannose_in D-Mannose D-Mannose->D-Mannose_in Transport Man-6-P Mannose-6-Phosphate D-Mannose_in->Man-6-P Hexokinase Fru-6-P Fructose-6-Phosphate Man-6-P->Fru-6-P MPI Man-1-P Mannose-1-Phosphate Man-6-P->Man-1-P PMM2 Glycolysis Glycolysis Fru-6-P->Glycolysis PPP Pentose Phosphate Pathway Fru-6-P->PPP Glycosylation Glycoprotein & Dolichol-P-Mannose Synthesis GDP-Mannose GDP-Mannose Man-1-P->GDP-Mannose GDP-Mannose->Glycosylation MFA_Workflow Start Cell Culture with 13C-Labeled Mannose Quench Rapid Metabolic Quenching Start->Quench Extract Metabolite Extraction Quench->Extract Analyze GC-MS or NMR Analysis Extract->Analyze Model Computational Flux Modeling Analyze->Model Results Metabolic Flux Map Model->Results

References

Mannose vs. Glucose Uptake: A Quantitative Comparison Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative uptake and metabolic fate of mannose and glucose, leveraging stable isotope tracing methodologies.

This guide provides an objective comparison of mannose and glucose uptake and their subsequent metabolic pathways, supported by quantitative data from stable isotope tracing studies. It is intended for researchers, scientists, and drug development professionals working in cellular metabolism and related fields.

Quantitative Comparison of Mannose and Glucose Metabolism

Stable isotope tracing allows for the precise quantification of the metabolic fate of sugars. By labeling glucose and mannose with isotopes such as Carbon-13 (¹³C) or Deuterium (²H), researchers can track their incorporation into various metabolic pathways.

ParameterMannoseGlucoseKey Findings
Primary Metabolic Fate Predominantly catabolized via glycolysis (95-98%), with a smaller fraction (~2-14%) directed towards N-glycosylation.[1][2]Primarily catabolized via glycolysis for energy production. A very small fraction (e.g., 0.026% of transported glucose) is utilized for N-glycans.[1]While both sugars are primarily catabolized, mannose is significantly more efficient at entering the N-glycosylation pathway.[1]
Efficiency in N-Glycosylation High. Approximately 1.8% of transported mannose is incorporated into N-glycans.[1]Low. Only about 0.026% of transported glucose is incorporated into N-glycans.[1]Mannose is a much more efficient precursor for N-glycosylation compared to glucose.[1]
Contribution to N-linked Mannose Can contribute up to 50% of the mannose in N-glycans when supplied at physiological concentrations.[1] In human fibroblasts, [2-³H]mannose contributed 65-75% of the [³H]mannose in N-linked chains after 1 hour, despite a 100-fold higher concentration of exogenous glucose.[2]While cells can derive mannose from glucose, direct uptake of mannose is a significant source for N-glycosylation when available.[1][2]Exogenous mannose is a preferred and highly utilized source for N-glycosylation, even in the presence of high glucose concentrations.[2]
Cellular Uptake and Transport Transported into cells via specific transporters.[2]Transported into cells via glucose transporters (GLUTs). Mannose can also be transported via GLUT1, though with lower affinity compared to glucose.[3]Both sugars have dedicated and shared transport mechanisms.
Catabolism 86-93% of intracellular [2-³H]mannose is catabolized to ³H₂O via phosphomannose isomerase (PMI).[2]Catabolized through glycolysis to produce ATP and biosynthetic precursors.The vast majority of both sugars entering the cell are directed towards catabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used in stable isotope tracing of mannose and glucose.

Stable Isotope Labeling and Metabolite Extraction

This protocol describes the general procedure for labeling cells with stable isotope-labeled sugars and extracting metabolites for analysis.

  • Cell Culture: Cells of interest are cultured in a standard growth medium.

  • Isotope Labeling: The standard medium is replaced with a medium containing a known concentration of a stable isotope-labeled sugar, such as [U-¹³C₆]glucose or [¹³C₆]mannose. The labeling duration can vary depending on the experimental goals (e.g., from minutes to days).[4]

  • Metabolite Extraction: After the labeling period, the medium is removed, and the cells are washed with a cold saline solution. Metabolites are then extracted using a cold solvent, typically a mixture of methanol, acetonitrile, and water.

  • Sample Preparation: The extracted metabolites are then prepared for analysis by mass spectrometry. This may involve derivatization to improve the volatility and ionization of the compounds for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Analysis of Isotope Incorporation by Mass Spectrometry

Mass spectrometry is the primary analytical technique for quantifying the incorporation of stable isotopes into metabolites.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[5][6]

  • Data Acquisition: The mass spectrometer is operated to detect the different mass isotopologues of the metabolites of interest. For example, glucose has a monoisotopic mass (M+0). After labeling with [U-¹³C₆]glucose, the fully labeled glucose will have a mass of M+6.[4]

  • Data Analysis: The raw data is processed to determine the mass isotopologue distribution (MID) for each metabolite. This information reveals the extent of labeling and provides insights into the activity of different metabolic pathways.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental designs is essential for understanding the complex interplay between mannose and glucose metabolism.

Metabolic Fates of Glucose and Mannose

The following diagram illustrates the primary metabolic pathways for glucose and mannose upon entering the cell.

cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUTs Mannose_ext Mannose Mannose_int Mannose Mannose_ext->Mannose_int Transporters G6P Glucose-6-P Glucose_int->G6P Hexokinase M6P Mannose-6-P Mannose_int->M6P Hexokinase F6P Fructose-6-P G6P->F6P Glycolysis Glycolysis F6P->Glycolysis M6P->F6P MPI M1P Mannose-1-P M6P->M1P GDP_Man GDP-Mannose M1P->GDP_Man NGlycosylation N-Glycosylation GDP_Man->NGlycosylation

Caption: Metabolic pathways of glucose and mannose.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines the typical workflow for a stable isotope tracing experiment to compare glucose and mannose uptake.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture Cell Culture IsotopeLabeling Stable Isotope Labeling ([¹³C]Glucose or [¹³C]Mannose) CellCulture->IsotopeLabeling MetaboliteExtraction Metabolite Extraction IsotopeLabeling->MetaboliteExtraction MS_Analysis LC-MS or GC-MS Analysis MetaboliteExtraction->MS_Analysis DataProcessing Data Processing & MID Analysis MS_Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: Stable isotope tracing workflow.

References

A Researcher's Guide to Isotopic Tracers: D-Mannose-13C-3 vs. Deuterated Mannose for Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of an isotopic tracer is a critical decision that profoundly influences experimental outcomes. This guide provides an objective comparison of two common stable isotope labeling strategies for studying mannose metabolism: the use of D-Mannose-13C-3 and deuterated mannose. By examining their respective impacts on cellular processes and the analytical methods for their detection, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.

Stable isotope tracers, such as those incorporating Carbon-13 (¹³C) or deuterium (²H), are invaluable tools for tracing the fate of molecules through intricate metabolic networks.[1] Unlike radioactive isotopes, they are non-hazardous and can be safely used in a wide range of in vitro and in vivo studies.[2][3] The choice between a ¹³C-labeled and a deuterated tracer, however, is not trivial and involves a trade-off between tracer-induced metabolic perturbations and analytical sensitivity.

At a Glance: Key Differences Between this compound and Deuterated Mannose

FeatureThis compoundDeuterated Mannose
Tracer-Induced Perturbation Minimal kinetic isotope effect (KIE), less likely to alter enzymatic reaction rates.[4][5]Significant primary KIE, can slow down reactions involving C-H bond cleavage.[6][7]
Tracer Stability ¹³C label is stable and not readily exchanged.Deuterium labels can be lost through exchange reactions, particularly in aqueous environments.[6][7]
Analytical Detection Primarily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]Detected by MS and NMR, with specific considerations for deuterium's unique properties.[6][10]
Information Richness Provides information on the carbon backbone of metabolites.Can provide insights into reaction mechanisms involving hydrogen transfer.
Cost Generally, the cost of ¹³C-labeled compounds can be higher.Cost-effective for some applications.

Delving Deeper: A Comparative Analysis

The Kinetic Isotope Effect (KIE): A Critical Consideration

The most significant difference between using ¹³C and deuterium tracers lies in the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Due to the substantial mass difference between hydrogen (¹H) and deuterium (²H), reactions involving the breaking of a carbon-hydrogen bond are significantly slower when hydrogen is replaced with deuterium.[6][7] This can have a profound impact on metabolic flux analysis, as the tracer itself may alter the very pathways it is intended to measure.

In contrast, the mass difference between ¹²C and ¹³C is much smaller, resulting in a negligible KIE for most enzymatic reactions.[4][5] This makes ¹³C-labeled tracers, such as this compound, less likely to perturb the metabolic system under investigation, providing a more accurate representation of the native metabolic state.

Tracer Stability and Potential for Label Loss

Deuterium atoms, particularly those attached to oxygen or nitrogen, can be susceptible to exchange with protons in the aqueous environment of the cell.[6][7] This can lead to a loss of the isotopic label and complicate the interpretation of experimental results. While carbon-bound deuterons are generally more stable, the potential for label loss must be considered, especially in long-term studies.

The carbon-carbon bonds in this compound are stable, and the ¹³C label is not subject to exchange. This ensures that the tracer remains intact as it is metabolized, providing a clear and unambiguous signal for tracking the carbon backbone of mannose through various metabolic pathways.

Analytical Methodologies and Data Interpretation

Both ¹³C- and deuterium-labeled metabolites can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (GC-MS and LC-MS): MS-based methods are highly sensitive and widely used for metabolic flux analysis.[8][11] For ¹³C-labeled compounds, the mass shift of one dalton per ¹³C atom allows for the straightforward tracking of the label.[12] Deuterated compounds also produce a mass shift, but the data analysis can be more complex due to the potential for label loss and the presence of naturally occurring isotopes.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the position of the isotopic label within a molecule, which can be invaluable for elucidating complex metabolic pathways.[9] However, NMR is generally less sensitive than MS.[13]

Experimental Protocols: A General Framework

While specific protocols will vary depending on the experimental system and analytical instrumentation, the following provides a general workflow for metabolic labeling experiments using either this compound or deuterated mannose.

Cell Culture and Isotopic Labeling
  • Culture Cells: Plate cells at an appropriate density and allow them to adhere and enter a logarithmic growth phase.

  • Prepare Labeling Medium: Prepare culture medium containing the desired concentration of either this compound or deuterated mannose. The standard glucose concentration may need to be adjusted depending on the experimental goals.

  • Labeling: Remove the standard culture medium and replace it with the labeling medium. Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled mannose. The duration of labeling will depend on the specific metabolic pathways being investigated.[14]

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol or another suitable quenching solution.

  • Cell Lysis and Extraction: Lyse the cells and extract the metabolites using a solvent system appropriate for the target metabolites (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites. The samples may require further processing, such as derivatization, depending on the analytical method to be used.[15]

Analytical Detection and Data Analysis
  • GC-MS or LC-MS Analysis: Analyze the extracted metabolites using a gas chromatograph or liquid chromatograph coupled to a mass spectrometer. The instrument settings will need to be optimized for the detection of the specific labeled metabolites of interest.[16]

  • Data Processing: Process the raw data to identify and quantify the labeled metabolites. This involves correcting for natural isotope abundance and calculating the fractional enrichment of the isotopic label in each metabolite.[17]

  • Metabolic Flux Analysis: Use the isotopic labeling data to calculate metabolic fluxes through the relevant pathways using specialized software.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of mannose metabolism and the experimental process, the following diagrams have been generated using the Graphviz (DOT language).

Mannose_Metabolism Mannose D-Mannose Man6P Mannose-6-P Mannose->Man6P Hexokinase Fru6P Fructose-6-P Man6P->Fru6P MPI GDP_Man GDP-Mannose Man6P->GDP_Man PMM2 Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation Glycosylation GDP_Man->Glycosylation

Figure 1: Simplified pathway of D-Mannose metabolism.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Cell_Culture 1. Cell Culture Isotopic_Labeling 2. Isotopic Labeling (this compound or Deuterated Mannose) Cell_Culture->Isotopic_Labeling Quenching 3. Quench Metabolism Isotopic_Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5. Derivatization (optional) Extraction->Derivatization MS_Analysis 6. GC-MS or LC-MS Analysis Derivatization->MS_Analysis Data_Analysis 7. Data Processing & Flux Calculation MS_Analysis->Data_Analysis

Figure 2: General experimental workflow for metabolic tracer studies.

Conclusion: Making an Informed Choice

The selection of this compound versus deuterated mannose for metabolic pathway analysis depends on the specific research objectives, the biological system under investigation, and the available analytical capabilities.

  • For studies requiring the most accurate determination of metabolic fluxes with minimal perturbation to the system, this compound is the superior choice. The negligible kinetic isotope effect ensures that the measured fluxes are representative of the native metabolic state.

  • Deuterated mannose may be a suitable and more cost-effective option for qualitative tracing studies or when investigating reaction mechanisms that involve C-H bond cleavage. However, researchers must be mindful of the potential for the kinetic isotope effect to alter metabolic pathways and for the loss of the deuterium label.

Ultimately, a thorough understanding of the advantages and limitations of each tracer, as outlined in this guide, will enable researchers to design more robust experiments and generate more reliable and insightful data in their exploration of mannose metabolism.

References

A Comparative Analysis of D-Mannose-13C-3 Uptake and Metabolism Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the uptake and metabolism of D-Mannose-13C-3, a stable isotope-labeled form of the monosaccharide D-mannose, across various cell types. Understanding the differential handling of mannose by cells is crucial for its application in therapeutic development and as a research tool in metabolic studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying metabolic pathways.

Comparative Uptake and Metabolic Fate of D-Mannose

D-mannose, a C-2 epimer of glucose, enters cells primarily through glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase to mannose-6-phosphate (M6P)[1][2]. The fate of M6P is cell-type dependent, but it is predominantly channeled into two major pathways: glycolysis via conversion to fructose-6-phosphate by phosphomannose isomerase (MPI), or glycosylation pathways through conversion to mannose-1-phosphate by phosphomannomutase 2 (PMM2). In most mammalian cells, a significantly larger fraction (approximately 95-98%) of intracellular mannose is catabolized through glycolysis, while a smaller portion (~2-5%) is utilized for the synthesis of glycoconjugates[3].

The sensitivity of cancer cells to D-mannose has been linked to the expression levels of MPI. Cells with low MPI expression are more sensitive to mannose treatment due to the intracellular accumulation of M6P, which can interfere with glucose metabolism and inhibit cell growth[1][4].

The following tables summarize the available quantitative and qualitative data on D-mannose uptake and metabolism in different cell types.

Table 1: Quantitative Analysis of D-Mannose Uptake and Metabolism
Cell Type/LineKey FindingsQuantitative Data (if available)Reference
Colorectal Cancer Cells (HCT116) Mannose treatment resulted in a dose-dependent inhibition of cell growth.IC50 values for mannose were found to be around 25-45 mM in different bladder cancer cell lines.[1][5]
Breast Cancer Cells (MDA-MB-231) D-mannose treatment promoted the degradation of IDH2 protein, leading to inhibited NADPH production and suppressed cell proliferation.Treatment with 100mM D-mannose was used in the study.[6]
Bladder Cancer Cells (UMUC3, 5637) Mannose inhibited the growth of bladder cancer cell lines, with IC50 values varying between cell lines.IC50 at 48h: ~45 mM for UMUC3 cells and ~20 mM for 5637 cells.[5]
Hepatoma Cells Labeling with [2-3H]-Man showed rapid incorporation into Man-6-P and Man-1-P within seconds, and into GDP-Man within 5 minutes.Approximately 2% of transported mannose is used for N-glycosylation.[3]
Immune Cells (T cells) D-mannose supplementation enhanced the anti-tumor activity of adoptively transferred T cells.Not specified.
Immune Cells (Macrophages) Mannose can inhibit LPS-induced IL-1β production in bone marrow-derived macrophages.Not specified.[4]
Table 2: Qualitative Comparison of D-Mannose Metabolism Across Cell Types
FeatureCancer CellsImmune Cells (e.g., T cells, Macrophages)Other (e.g., Enterocytes)
Primary Uptake Transporter Glucose Transporters (GLUTs)Glucose Transporters (GLUTs), Mannose Receptor (CD206)Na+-dependent mannose transporter, GLUTs
Primary Metabolic Fate Predominantly glycolysis; can be shunted to PPP. Glycosylation is also active.Glycolysis and glycosylation. Mannose metabolism can influence cell differentiation and function.Rapidly metabolized; part is transported across the cell.
Key Regulatory Enzyme Phosphomannose Isomerase (MPI) levels can determine sensitivity to mannose.O-GlcNAc transferase (OGT) can be influenced by mannose metabolism in T cells.Not specified.
Metabolic Impact Can inhibit proliferation, especially in MPI-low cells, and enhance sensitivity to chemotherapy.Can modulate immune responses, such as T cell anti-tumor activity and macrophage activation.Absorption of dietary mannose.

Experimental Protocols

Protocol: Measuring this compound Uptake and Metabolism using Stable Isotope Tracing and Mass Spectrometry

This protocol outlines a general workflow for quantifying the uptake and metabolic flux of this compound in cultured cells.

1. Cell Culture and Isotope Labeling:

  • Culture the cell lines of interest to the desired confluency in standard growth medium.

  • For the experiment, replace the standard medium with a medium containing a defined concentration of this compound (and unlabeled glucose/other carbon sources as required by the experimental design).

  • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled mannose.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench the metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples and centrifuge at high speed to pellet the protein and cell debris.

  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • For GC-MS analysis, derivatization of the metabolites is typically required.

  • The mass spectrometer will detect the mass shifts in downstream metabolites resulting from the incorporation of the 13C atoms from this compound.

4. Data Analysis and Metabolic Flux Calculation:

  • Process the raw mass spectrometry data to identify and quantify the levels of labeled and unlabeled metabolites.

  • The fractional labeling of each metabolite is calculated to determine the contribution of this compound to its synthesis.

  • Use metabolic flux analysis (MFA) software to model the metabolic network and calculate the rates (fluxes) of the biochemical reactions involved in mannose metabolism.

Visualizations

D-Mannose Metabolic Pathways

Mannose_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism D-Mannose_ext Extracellular This compound GLUTs GLUTs D-Mannose_ext->GLUTs Transport D-Mannose_int Intracellular This compound GLUTs->D-Mannose_int HK Hexokinase (HK) D-Mannose_int->HK M6P Mannose-6-P-13C-3 HK->M6P MPI Phosphomannose Isomerase (MPI) M6P->MPI PMM2 Phosphomannomutase 2 (PMM2) M6P->PMM2 F6P Fructose-6-P MPI->F6P Glycolysis Glycolysis F6P->Glycolysis M1P Mannose-1-P-13C-3 PMM2->M1P Glycosylation Glycosylation (N-linked, O-linked) M1P->Glycosylation

Caption: Metabolic fate of this compound following cellular uptake.

Experimental Workflow for this compound Metabolic Flux Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cells, Immune cells) Isotope_Labeling 2. Isotope Labeling (Medium with this compound) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching & Lysis) Isotope_Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis (Detection of labeled metabolites) Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis (Quantification of isotope enrichment) LCMS_Analysis->Data_Analysis MFA 6. Metabolic Flux Analysis (Calculation of reaction rates) Data_Analysis->MFA

Caption: Workflow for stable isotope tracing with this compound.

Logical Relationship: MPI Expression and Mannose Sensitivity

Mannose_Sensitivity Mannose_Uptake D-Mannose Uptake M6P_Accumulation Mannose-6-Phosphate Accumulation Mannose_Uptake->M6P_Accumulation Low_MPI Low MPI Expression M6P_Accumulation->Low_MPI If High_MPI High MPI Expression M6P_Accumulation->High_MPI If Glycolysis_Inhibition Inhibition of Glycolysis & Cell Growth Low_MPI->Glycolysis_Inhibition Conversion_to_F6P Efficient Conversion to Fructose-6-P High_MPI->Conversion_to_F6P Cell_Resistance Cell Resistance to Mannose Conversion_to_F6P->Cell_Resistance

Caption: Role of MPI in determining cellular sensitivity to D-mannose.

References

A Comparative Guide to the Metabolic Fate of D-Mannose-13C-3 Versus Unlabeled D-Mannose for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the metabolic fate of D-Mannose-13C-3 and its unlabeled counterpart, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging stable isotope labeling, investigators can trace the journey of D-mannose through various metabolic pathways, elucidating its contribution to glycolysis, glycosylation, and other key cellular processes. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biochemical pathways and workflows.

Introduction to D-Mannose Metabolism

D-mannose, a C-2 epimer of glucose, is a monosaccharide that plays a crucial role in cellular metabolism, particularly in the glycosylation of proteins.[1] Exogenous D-mannose is transported into cells and phosphorylated by hexokinase to form mannose-6-phosphate (M6P).[2] This intermediate stands at a critical metabolic crossroads, with two primary fates:

  • Glycosylation: M6P can be converted to mannose-1-phosphate (M1P) by phosphomannomutase 2 (PMM2), which is then activated to GDP-mannose, a key building block for N-linked glycosylation and other glycosylation pathways.[3][4]

  • Glycolysis: Alternatively, M6P can be isomerized to fructose-6-phosphate (F6P) by mannose phosphate isomerase (MPI), thereby entering the glycolytic pathway to generate energy.[2][5]

Studies have shown that a significant portion of exogenous mannose, typically 95-98%, is catabolized via glycolysis, while a smaller fraction is utilized for glycosylation.[4] The use of isotopically labeled D-mannose, such as this compound, allows for the precise tracing of its atoms through these metabolic routes.

Isotopic Labeling and Metabolic Tracing

The use of stable isotopes like 13C has become a powerful tool in metabolic research, offering a non-radioactive method to track the fate of molecules.[6] While specific comparative studies on this compound versus unlabeled D-mannose are not extensively documented, research using various position-specific 13C-labeled mannose and uniformly labeled 13C-mannose has shown that the isotopic label itself has little to no effect on the rate of its incorporation into metabolic pathways.[3] This suggests that this compound can be expected to follow the same metabolic pathways as unlabeled D-mannose, with the 13C label serving as a tracer.

Quantitative Comparison of Metabolic Fates

The following tables summarize the distribution of D-mannose into its major metabolic pathways. The data is compiled from studies using various labeled and unlabeled forms of mannose, providing a general overview of its metabolic partitioning.

Table 1: Cellular Uptake and Primary Metabolic Distribution of D-Mannose

ParameterTypical ValueReference
Cellular Uptake Rate6.5 - 23.0 nmol/hr/mg protein[4]
Incorporation into Glycolysis (via MPI)~95-98%[4]
Incorporation into N-glycosylation~2%[4]

Table 2: Contribution of Exogenous Mannose to N-Glycans

ConditionContribution from Exogenous MannoseContribution from Glucose-derived MannoseReference
Physiological Concentrations (50 µM Mannose, 5 mM Glucose)10-45%55-90%[7]

Experimental Protocols

Cell Culture and Isotope Labeling

Objective: To trace the incorporation of this compound into intracellular metabolites and glycoproteins.

Materials:

  • Cell line of interest (e.g., human fibroblasts, cancer cell lines)

  • Complete cell culture medium

  • Glucose-free medium

  • This compound

  • Unlabeled D-mannose (for control)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture cells to the desired confluency in complete medium.

  • Wash the cells three times with PBS to remove residual glucose and other sugars.

  • Incubate the cells in glucose-free medium supplemented with a defined concentration of this compound (e.g., 50 µM) for a specific time course (e.g., 1, 4, 24 hours). For the control group, use unlabeled D-mannose.

  • After the incubation period, wash the cells with ice-cold PBS to stop metabolic activity.

  • Harvest the cells for metabolite extraction and analysis.

Metabolite Extraction and Analysis by GC-MS

Objective: To quantify the abundance of 13C-labeled metabolites derived from this compound.

Materials:

  • Methanol, Chloroform, Water (for extraction)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • To the harvested cell pellet, add a cold extraction solvent mixture (e.g., methanol:chloroform:water, 4:4:2.8 v/v/v).

  • Vortex vigorously and incubate on ice to precipitate proteins and extract metabolites.

  • Centrifuge to pellet the protein and lipid debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites by adding the derivatization agent and incubating at an elevated temperature (e.g., 70°C for 1 hour) to make them volatile for GC-MS analysis.

  • Analyze the derivatized sample by GC-MS to separate and identify metabolites. The mass spectrometer will detect the mass shift in metabolites containing 13C, allowing for the determination of isotopic enrichment.[8]

N-Glycan Analysis

Objective: To determine the incorporation of the 13C label from this compound into glycoproteins.

Protocol:

  • Isolate glycoproteins from the cell lysate using standard protein isolation techniques.

  • Release the N-glycans from the glycoproteins enzymatically using PNGase F.

  • Hydrolyze the released N-glycans to monosaccharides using acid hydrolysis (e.g., 2M trifluoroacetic acid).

  • Derivatize the resulting monosaccharides as described in the metabolite analysis protocol.

  • Analyze the derivatized monosaccharides by GC-MS to quantify the incorporation of 13C-mannose into the N-glycan structures.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of D-mannose and a typical experimental workflow for tracing its fate.

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D_Mannose_unlabeled D-Mannose (Unlabeled) GLUT GLUT D_Mannose_unlabeled->GLUT Transport D_Mannose_13C3 This compound D_Mannose_13C3->GLUT Transport M6P_unlabeled Mannose-6-P GLUT->M6P_unlabeled Hexokinase M6P_13C3 Mannose-6-P-13C-3 GLUT->M6P_13C3 Hexokinase F6P Fructose-6-P M6P_unlabeled->F6P MPI M1P Mannose-1-P M6P_unlabeled->M1P PMM2 M6P_13C3->F6P MPI M6P_13C3->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis GDP_Mannose GDP-Mannose M1P->GDP_Mannose Glycosylation Glycosylation (N-glycans) GDP_Mannose->Glycosylation experimental_workflow start Start: Cell Culture labeling Isotope Labeling with This compound start->labeling harvest Cell Harvesting labeling->harvest extraction Metabolite Extraction harvest->extraction derivatization Derivatization extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Data Analysis (Isotopologue Distribution) analysis->data end End: Metabolic Fate Determination data->end

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling D-Mannose-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of D-Mannose-¹³C₃

This document provides comprehensive, immediate safety and logistical information for the handling of D-Mannose-¹³C₃, a stable, non-radioactive, isotopically labeled monosaccharide. While D-Mannose and its isotopically labeled forms are not classified as hazardous substances, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain sample integrity.[1][2][3] This guide offers procedural, step-by-step guidance to address specific operational questions, establishing a foundation of trust in laboratory safety and chemical handling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Mannose.

PropertyValue
Chemical Formula ¹³C₃C₃H₁₂O₆
Molecular Weight 183.13 g/mol
Appearance White crystalline powder
Melting Point 133-140 °C
Water Solubility 2480 g/L (at 17 °C)
LogP -2.71 (at 25 °C)
Stability Stable under normal conditions

Data sourced from various chemical suppliers and databases.[3][4][5]

Operational Plan: A Step-by-Step Guide to Handling D-Mannose-¹³C₃

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing contamination.

Pre-Handling Preparations
  • Hazard Assessment: Before commencing any work, conduct a thorough hazard assessment of the experimental protocol. Although D-Mannose-¹³C₃ is non-hazardous, the other reagents and procedures involved may present risks.

  • Designated Work Area: Designate a specific, clean, and uncluttered area for handling the compound.

  • Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. Damaged items, such as torn gloves, should be replaced immediately.

Required Personal Protective Equipment (PPE)

The minimum required PPE for handling D-Mannose-¹³C₃ includes:

  • Lab Coat: A standard lab coat should be worn to protect clothing from spills.

  • Protective Eyewear: Safety glasses with side shields or safety goggles are mandatory to protect against accidental splashes.

  • Gloves: Disposable nitrile gloves are required to prevent skin contact. If the experimental procedure involves hazardous solvents, consult a glove compatibility chart to select appropriate gloves.

Handling the Compound
  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of D-Mannose-¹³C₃ powder to the vessel using a clean spatula or scoop.

    • To minimize the generation of airborne dust, avoid rapid movements and work in an area with minimal air currents. For procedures with a high risk of dust generation, a fume hood may be used.

    • Close the container tightly after use.

  • Dissolving:

    • Add the weighed D-Mannose-¹³C₃ to the appropriate solvent in a suitable container (e.g., beaker, flask).

    • Stir or agitate the mixture until the solid is completely dissolved. D-Mannose is highly soluble in water.[5]

Post-Handling Procedures
  • Cleaning: Clean the work area and any reusable equipment (spatulas, glassware) with an appropriate solvent and/or detergent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Safe and Compliant Waste Management

Proper waste segregation and disposal are crucial for laboratory safety and environmental responsibility.

Waste Segregation
  • Non-Contaminated Waste: Unused, pure D-Mannose-¹³C₃ is considered non-hazardous waste.

  • Contaminated Waste: All materials that have come into contact with D-Mannose-¹³C₃, such as pipette tips, weighing paper, and gloves, should be considered solid chemical waste. If the compound was used with hazardous substances, the waste must be treated as hazardous and segregated accordingly.

Disposal Procedures
  • Solid Waste:

    • Collect all contaminated solid waste in a designated, clearly labeled waste container. The label should include the name of the waste material.

    • When the container is full, seal it and arrange for disposal through your institution's chemical waste program. Do not dispose of this waste in the regular trash.

  • Liquid Waste:

    • Aqueous solutions of D-Mannose-¹³C₃, in the absence of other hazardous chemicals, may be permissible for drain disposal, depending on local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for guidance.

    • If the solvent is hazardous, the liquid waste must be collected in a labeled, sealed container and disposed of as hazardous chemical waste.

  • Empty Containers:

    • The original container of D-Mannose-¹³C₃ should be emptied as much as possible.

    • Deface the label to prevent misuse.

    • Dispose of the empty container in accordance with your institution's guidelines for non-hazardous lab glass or plastic.

Experimental Protocols

The specific experimental protocol will vary depending on the research application. The following is a general methodology for preparing a stock solution of D-Mannose-¹³C₃.

Preparation of a 100 mM D-Mannose-¹³C₃ Stock Solution
  • Calculate the required mass: To prepare 10 mL of a 100 mM solution, calculate the mass of D-Mannose-¹³C₃ needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.01 L x 183.13 g/mol = 0.18313 g

  • Weigh the compound: Accurately weigh 183.1 mg of D-Mannose-¹³C₃ using an analytical balance.

  • Dissolve: Transfer the weighed powder to a 10 mL volumetric flask. Add approximately 8 mL of deionized water and swirl to dissolve the solid completely.

  • Adjust the volume: Once the solid is fully dissolved, add deionized water to the 10 mL mark.

  • Mix: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store: Store the stock solution at the appropriate temperature as determined by your experimental needs. For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, aliquoting and freezing at -20 °C or below is advisable to prevent microbial growth.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of D-Mannose-¹³C₃.

Workflow for Handling and Disposal of D-Mannose-¹³C₃ cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_start Start hazard_assessment Conduct Hazard Assessment prep_start->hazard_assessment ppe_check Inspect PPE hazard_assessment->ppe_check weigh Weigh Compound ppe_check->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment clean_area Clean Work Area experiment->clean_area segregate_waste Segregate Waste experiment->segregate_waste wash_hands Wash Hands clean_area->wash_hands end End wash_hands->end End dispose_solid Dispose of Solid Waste segregate_waste->dispose_solid dispose_liquid Dispose of Liquid Waste segregate_waste->dispose_liquid dispose_empty Dispose of Empty Container segregate_waste->dispose_empty dispose_solid->end dispose_liquid->end dispose_empty->end

Caption: A flowchart outlining the key steps for the safe handling and disposal of D-Mannose-¹³C₃.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.